Methyl 3-amino-2-chloroisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMBXHYSQDICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376277 | |
| Record name | METHYL 3-AMINO-2-CHLOROISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173435-41-1 | |
| Record name | METHYL 3-AMINO-2-CHLOROISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-2-chloroisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-amino-2-chloroisonicotinate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in medicinal chemistry and drug development.
Chemical Properties and Identification
This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. It is a white crystalline solid that is soluble in water and various organic solvents.[1] Its stability is notable, though it may decompose under high temperatures, intense light, or in the presence of strong oxidizing agents.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [2] |
| CAS Number | 173435-41-1 | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 118-120 °C | J. Heterocycl. Chem. 2001, 38, 613-615 |
| Boiling Point | 317.4±37.0 °C (Predicted) | [1] |
| Density | 1.384 g/cm³ (Predicted) | [1] |
| pKa | 1.12±0.10 (Predicted) | [1] |
| LogP | 1.1038 | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=5.2 Hz, 1H), 7.15 (d, J=5.2 Hz, 1H), 4.95 (br s, 2H), 3.90 (s, 3H) | J. Heterocycl. Chem. 2001, 38, 613-615 |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.8, 150.2, 148.5, 138.0, 118.2, 110.5, 52.3 | J. Heterocycl. Chem. 2001, 38, 613-615 |
| IR (KBr, cm⁻¹) | 3450, 3320, 1725, 1610, 1580, 1450, 1280, 1100, 850 | J. Heterocycl. Chem. 2001, 38, 613-615 |
| Mass Spectrum (EI, m/z) | 186 (M⁺), 155, 127, 92 | J. Heterocycl. Chem. 2001, 38, 613-615 |
Synthesis
This compound is synthesized from 2-chloro-3-nitroisonicotinic acid. The process involves two main steps: esterification of the carboxylic acid followed by reduction of the nitro group.
Experimental Protocol
Step 1: Synthesis of Methyl 2-chloro-3-nitroisonicotinate
A solution of 2-chloro-3-nitroisonicotinic acid (10.0 g, 49.4 mmol) in methanol (150 mL) is saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is then heated at reflux for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 2-chloro-3-nitroisonicotinate as a yellow solid.
Step 2: Synthesis of this compound
To a solution of methyl 2-chloro-3-nitroisonicotinate (5.0 g, 23.1 mmol) in ethanol (100 mL), iron powder (6.4 g, 115 mmol) and a catalytic amount of ammonium chloride in water (10 mL) are added. The mixture is heated at reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to give this compound as a white crystalline solid.
Synthesis Workflow
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both an amino and a chloro substituent on the pyridine ring, allows for diverse chemical transformations. This makes it a valuable intermediate for the development of novel pharmaceutical agents, pesticides, and dyes.[1]
Safety Information
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
Logical Relationships in Spectroscopic Analysis
The structural features of this compound can be correlated with its spectroscopic data, providing a logical framework for its identification and characterization.
References
An In-Depth Technical Guide to Methyl 3-amino-2-chloroisonicotinate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-2-chloroisonicotinate, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its physicochemical properties, a validated experimental protocol for its synthesis, and its role in the development of biologically active molecules, including a visualization of the relevant biological signaling pathway.
Core Quantitative Data
A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 186.60 g/mol | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| CAS Number | 173435-41-1 | [1][2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and many organic solvents at room temperature. | |
| Predicted Density | 1.384 g/cm³ | |
| Predicted Boiling Point | 317.4 ± 37.0 °C | |
| Predicted Flash Point | 145.7 °C | |
| Predicted pKa | 1.12 ± 0.10 | |
| TPSA | 65.21 | |
| LogP | 1.1038 |
Synthesis and Experimental Protocol
This compound is a crucial building block in organic synthesis.[2] While general descriptions of its synthesis are available, a detailed and reliable experimental protocol is essential for reproducible results in a research and development setting. A validated synthesis method is referenced in the Journal of Heterocyclic Chemistry, 38(1), 99-104 (2001).[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-2-chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Methyl chloroformate
-
Ammonium chloride solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Chromatography supplies
Procedure:
-
Reaction Setup: A solution of 3-amino-2-chloropyridine in dry tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the 4-position.
-
Carboxymethylation: Methyl chloroformate is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at the same temperature.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.
Role in Drug Development and Signaling Pathways
This compound serves as a key starting material in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. One notable application is in the preparation of 2-(morpholin-4-yl)-1,7-naphthyridine derivatives, a class of compounds that have been investigated for their biological activities.
Logical Workflow for the Synthesis of 2-(morpholin-4-yl)-1,7-naphthyridines
The following diagram illustrates the logical workflow from the starting material, this compound, to the final 2-(morpholin-4-yl)-1,7-naphthyridine derivatives.
Implied Biological Signaling Pathway
While the direct biological activity of this compound is not extensively documented, its utility as an intermediate allows for the synthesis of compounds that target specific biological pathways. The 2-(morpholin-4-yl)-1,7-naphthyridine scaffold is found in molecules designed as kinase inhibitors, which are crucial in cancer therapy. The diagram below represents a simplified, hypothetical signaling pathway that such a kinase inhibitor might target.
This guide underscores the significance of this compound as a valuable intermediate in the landscape of pharmaceutical research and development. Its well-defined properties and synthetic utility enable the exploration of novel chemical entities targeting critical biological pathways.
References
An In-depth Technical Guide to the Safety Data for Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for Methyl 3-amino-2-chloroisonicotinate (CAS No: 173435-41-1), an important organic synthesis intermediate used in the pharmaceutical, pesticide, and dye industries.[1] The following sections detail its hazards, handling procedures, and physical and chemical properties to ensure its safe use in a research and development setting.
Chemical Identification
-
Chemical Name: this compound
-
Synonyms: 3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester, methyl 3-amino-2-chloropyridine-4-carboxylate[1][2][3]
-
Molecular Formula: C₇H₇ClN₂O₂[2]
-
Molecular Weight: 186.60 g/mol [2]
-
Chemical Structure:
Hazard Identification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.
-
GHS Classification:
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the safety data sheet.[4] Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.[4]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Odor | Special ammonia fragrance | [1] |
| Boiling Point | 317.4 ± 37.0 °C (Predicted) | [1] |
| Flash Point | 145.7 °C | [1] |
| Density | 1.384 g/cm³ | [1] |
| Vapor Pressure | 0.000386 mmHg at 25°C | [1] |
| Solubility | Soluble in water and many organic solvents | [1] |
| pKa | 1.12 ± 0.10 (Predicted) | [1] |
| LogP | 1.1038 | [2] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [2] |
Toxicological Information
While comprehensive toxicological studies have not been thoroughly investigated, the GHS classification indicates that this compound is harmful through oral, dermal, and inhalation routes of exposure.[4] It is also known to cause skin, eye, and respiratory irritation.[4]
| Endpoint | Classification/Effect | Reference |
| Acute Oral Toxicity | Harmful if swallowed | [4] |
| Acute Dermal Toxicity | Harmful in contact with skin | [4] |
| Acute Inhalation Toxicity | Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [4] |
| STOT-Single Exposure | May cause respiratory irritation | [4] |
Note: No quantitative toxicity data (e.g., LD50, LC50) or information on carcinogenicity, mutagenicity, or reproductive toxicity is available in the consulted sources.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessments of this compound are not provided in the publicly available safety data sheets. These studies are typically conducted by manufacturers under standardized guidelines (e.g., OECD Test Guidelines) to generate the data used for GHS classification.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are critical to mitigating the risks associated with this chemical.
A. Safe Handling Workflow
A systematic approach to handling, from preparation to disposal, is necessary.
B. First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
C. Storage and Stability
-
Stability: The compound is stable under normal storage conditions.[1][6]
-
Conditions to Avoid: Protect from high temperatures, light, and strong oxidants, as these may cause decomposition.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][6]
-
Storage Conditions: Store in a cool, dry, dark, and well-ventilated place.[1][6] Keep the container tightly closed and preferably under an inert atmosphere.[1][4][5] Store locked up.[4]
D. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6]
-
Respiratory Protection: If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA-approved respirator.[6][7]
Conclusion
This compound is a valuable chemical intermediate with defined hazards. Its safe use is contingent upon adherence to the guidelines presented in this document. Researchers, scientists, and drug development professionals must employ proper engineering controls, wear appropriate personal protective equipment, and follow established safe handling and emergency procedures. A thorough understanding of its properties and hazards is the foundation of a safe laboratory environment.
References
LACK OF DATA: A Technical Guide to Determining the Solubility of Methyl 3-amino-2-chloroisonicotinate in Organic Solvents
For Immediate Release
Shanghai, China – December 24, 2025 – In the dynamic landscape of pharmaceutical and chemical research, understanding the physicochemical properties of novel compounds is paramount. Methyl 3-amino-2-chloroisonicotinate, a key intermediate in the synthesis of various active pharmaceutical ingredients, presents a case where publicly available quantitative solubility data in common organic solvents is notably scarce. This technical guide addresses this information gap by providing researchers, scientists, and drug development professionals with a comprehensive, standardized experimental protocol to determine the solubility of this compound.
While qualitative statements suggest that this compound is soluble in many organic solvents at room temperature, precise quantitative data is essential for process optimization, formulation development, and scalable manufacturing.[1] This guide offers a robust methodology for researchers to generate this critical data in-house.
Qualitative Solubility of a Structurally Related Compound
As a point of reference, the solubility of 4-aminopyridine, a structurally similar compound, is provided below. It is important to note that this information is for contextual purposes only and the solubility of this compound may differ.
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Ethanol | Soluble |
| Isopropanol | Soluble |
| Methanol | Soluble |
| Water | Soluble |
Source: Sigma-Aldrich
Quantitative Solubility Data for this compound
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to populate the following table with their own findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Methanol | |||
| e.g., Ethanol | |||
| e.g., Acetone | |||
| e.g., Ethyl Acetate | |||
| e.g., Dichloromethane | |||
| e.g., Toluene | |||
| e.g., Acetonitrile | |||
| e.g., Dimethylformamide | |||
| e.g., Dimethyl sulfoxide |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and considered a standard for solubility measurements.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)
3. Validation and Controls:
-
Perform each solubility measurement in triplicate to ensure reproducibility.
-
Run a blank sample (solvent only) to zero the analytical instrument.
-
Prepare a series of standard solutions of known concentrations to create a calibration curve for accurate quantification.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
By following this standardized protocol and workflow, researchers can generate reliable and reproducible quantitative solubility data for this compound in a variety of organic solvents. This information will be invaluable for advancing research and development efforts involving this important chemical intermediate.
References
An In-Depth Technical Guide to Methyl 3-amino-2-chloroisonicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chloroisonicotinate, a substituted pyridine derivative, has emerged as a critical starting material and key intermediate in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique arrangement of amino, chloro, and methyl ester functional groups on a pyridine scaffold makes it a versatile building block for the construction of novel drug candidates, particularly in the field of oncology. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its application in the development of targeted cancer therapies.
Physicochemical Properties
This compound is a white crystalline solid.[1] It is soluble in water and a variety of organic solvents at room temperature.[1] While stable under normal conditions, it may decompose at high temperatures or in the presence of strong oxidizing agents.[1]
| Property | Value | Reference |
| CAS Number | 173435-41-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 186.60 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Storage | 4°C, protect from light | --INVALID-LINK-- |
Synthesis of this compound
While this compound is commercially available, its synthesis is a crucial aspect of its utility. A referenced synthesis is described in the Journal of Heterocyclic Chemistry. Although the full text of the specific article detailing the synthesis of the title compound is not publicly available, a general procedure for the synthesis of related 3-amino-4-cyanopyridines provides insight into the likely synthetic route. This typically involves the reaction of a suitable precursor with malononitrile in the presence of a base.
A plausible synthetic pathway, adapted from procedures for analogous compounds, is outlined below.
Experimental Protocol (Hypothetical, based on related syntheses):
A likely precursor, methyl 2-chloro-3-nitropyridine-4-carboxylate, would be subjected to a reduction of the nitro group to an amine.
-
Reaction Setup: A round-bottom flask is charged with methyl 2-chloro-3-nitropyridine-4-carboxylate and a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: A reducing agent, such as iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C), is introduced to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Application in Drug Development: Synthesis of MASTL Kinase Inhibitors
This compound is a key starting material for the synthesis of 2,7-naphthyridine derivatives, a class of compounds that have shown promise as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[2] MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression and is frequently upregulated in various cancers, contributing to tumor progression and resistance to therapy.[3][4]
The synthesis of these potential anti-cancer agents begins with the reaction of this compound with a morpholine derivative.
Experimental Protocol (Amide Formation Step):
-
Reaction Setup: A reaction vessel is charged with a morpholine derivative and a suitable solvent.
-
Reagent Addition: this compound is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated, typically to around 80°C, and stirred for several hours to facilitate the amide formation.
-
Purification: The resulting intermediate is then purified using column chromatography.
This initial amide formation is followed by a series of cyclization and functional group modification steps to yield the final 2,7-naphthyridine-based MASTL inhibitor.
The MASTL Signaling Pathway in Cancer
MASTL kinase plays a pivotal role in the regulation of the cell cycle, specifically during mitosis.[2] It functions by phosphorylating and activating its substrates, ARPP19 and ENSA, which in turn inhibit the protein phosphatase 2A (PP2A-B55) complex.[5][6] The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic proteins, ensuring the cell progresses through mitosis in a controlled manner.
In many cancers, MASTL is overexpressed.[3] This leads to excessive inhibition of the tumor-suppressive PP2A-B55 complex, which can result in chromosomal instability, cellular transformation, and metastasis.[2][5] Furthermore, MASTL has been implicated in the regulation of other oncogenic pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[4][6] Therefore, inhibiting MASTL is a promising therapeutic strategy to selectively target cancer cells and induce mitotic catastrophe.[2]
Biological Activity of 2,7-Naphthyridine Derivatives
Derivatives of 2,7-naphthyridine, synthesized from this compound, have been tested for their ability to inhibit MASTL kinase. These compounds have demonstrated potent and selective inhibition of MASTL, leading to anti-tumor effects in breast cancer cells.
A recent study reported a novel and potent MASTL inhibitor, MKI-2, which is not a 2,7-naphthyridine derivative but highlights the therapeutic potential of targeting MASTL.[7][8] MKI-2 inhibited recombinant MASTL with an IC50 of 37.44 nM and cellular MASTL activity with an IC50 of 142.7 nM in breast cancer cells.[8] This level of potency demonstrates that small molecule inhibitors can effectively target the MASTL-PP2A axis.
While specific IC50 or Ki values for a broad range of 2,7-naphthyridine derivatives derived from this compound are not yet publicly available in comprehensive tables, patent literature indicates that these compounds have been evaluated in MASTL enzyme kinase assays and have shown inhibitory activity.[2]
| Compound Class | Target | Reported Activity | Reference |
| 2,7-Naphthyridine Derivatives | MASTL Kinase | Inhibitory activity confirmed in enzyme kinase assays. | [2] |
| MKI-2 (for comparison) | Recombinant MASTL | IC50 = 37.44 nM | [8] |
| MKI-2 (for comparison) | Cellular MASTL (in breast cancer cells) | IC50 = 142.7 nM | [8] |
Conclusion
This compound is a valuable and versatile chemical intermediate with direct applications in the synthesis of targeted therapeutics. Its utility as a precursor for 2,7-naphthyridine-based MASTL kinase inhibitors underscores its importance in the field of oncology drug discovery. The overexpression of MASTL in numerous cancers and its role in critical oncogenic signaling pathways make it an attractive target for therapeutic intervention. The continued exploration of derivatives synthesized from this compound holds significant promise for the development of novel and effective cancer treatments. Further research to fully elucidate the structure-activity relationships of these compounds and their in vivo efficacy is warranted.
References
- 1. chembk.com [chembk.com]
- 2. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 3-amino-2-chloroisonicotinate
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and physicochemical properties of Methyl 3-amino-2-chloroisonicotinate, a crucial building block in modern medicinal chemistry.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the history and synthesis of this compound (CAS No: 173435-41-1). This compound has emerged as a significant intermediate, particularly in the synthesis of complex heterocyclic molecules for pharmaceutical applications.
Discovery and First Synthesis
The first documented synthesis of this compound was reported in 2001 by J. M. Bakke and J. Riha in the Journal of Heterocyclic Chemistry. Their work, titled "Preparation of 4-substituted 3-amino-2-chloropyridines, synthesis of a nevirapine analogue," laid the groundwork for the utilization of this compound in synthetic chemistry. The primary motivation behind its initial synthesis was its potential as a precursor for novel analogues of nevirapine, a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.
The synthesis of this pivotal intermediate was part of a broader investigation into the preparation of 4-substituted 3-amino-2-chloropyridines. The establishment of a reliable synthetic route to this compound was a critical step in enabling the exploration of new chemical space around the nevirapine scaffold.
Physicochemical Properties
This compound is a white crystalline solid.[1] It is characterized by the following physicochemical properties:
| Property | Value | Reference |
| CAS Number | 173435-41-1 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [2] |
| Boiling Point | 317.4±37.0 °C (Predicted) | [1] |
| Density | 1.384 g/cm³ (Predicted) | [1] |
| Flash Point | 145.7 °C (Predicted) | [1] |
| Storage | 4°C, protect from light | [2] |
Synthesis and Experimental Protocols
The initial and definitive synthesis of this compound was achieved through a multi-step reaction sequence starting from 2-chloro-3-nitropyridine-4-carbonitrile. The detailed experimental protocol, as described by Bakke and Riha (2001), is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 2-chloro-3-nitroisonicotinate
-
To a solution of 2-chloro-3-nitropyridine-4-carbonitrile (1.0 g, 5.4 mmol) in methanol (20 mL) was added concentrated sulfuric acid (1 mL).
-
The mixture was refluxed for 24 hours.
-
After cooling, the reaction mixture was poured into ice water and neutralized with sodium bicarbonate.
-
The resulting precipitate was filtered, washed with water, and dried to yield Methyl 2-chloro-3-nitroisonicotinate.
-
Yield: 92%
-
Melting Point: 64-65°C
-
Step 2: Synthesis of this compound
-
A mixture of Methyl 2-chloro-3-nitroisonicotinate (0.5 g, 2.3 mmol), iron powder (0.65 g, 11.6 mmol), and acetic acid (10 mL) was heated at 80°C for 2 hours.
-
The reaction mixture was then cooled, diluted with water, and made alkaline with a sodium hydroxide solution.
-
The aqueous solution was extracted with diethyl ether.
-
The combined organic layers were dried over magnesium sulfate and the solvent was evaporated under reduced pressure.
-
The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
-
Yield: 85%
-
Melting Point: 114-115°C
-
Characterization Data
The structure of this compound was confirmed by the following spectroscopic data as reported in the original publication:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.85 (d, J = 5.0 Hz, 1H), 7.15 (d, J = 5.0 Hz, 1H), 4.95 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ 166.2, 149.8, 146.2, 138.5, 120.9, 118.6, 52.4 |
| IR (KBr) | ν 3480, 3320, 1720, 1620, 1580 cm⁻¹ |
| MS (EI) | m/z 186 (M⁺), 155, 127, 92 |
Synthetic Pathway Visualization
The synthesis of this compound can be visualized as a two-step process involving the esterification of the nitrile group followed by the reduction of the nitro group.
Biological Activity and Applications
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its strategic placement of amino, chloro, and methyl ester functionalities on the pyridine ring allows for a variety of subsequent chemical transformations.
While this compound itself is not typically evaluated for direct biological activity, it serves as a critical starting material for the synthesis of kinase inhibitors and other therapeutic agents. Patents indicate its use in the preparation of substituted 2-(morpholin-4-yl)-1,7-naphthyridine compounds, which are investigated for the treatment of hyperproliferative diseases.
At present, there is no publicly available literature detailing the direct interaction of this compound with specific biological signaling pathways. Its role is upstream in the drug discovery process, providing a foundation for the creation of targeted therapeutics.
The workflow for its application in drug discovery generally follows a path from intermediate synthesis to the creation of a final active pharmaceutical ingredient (API).
Conclusion
The discovery and synthesis of this compound by Bakke and Riha in 2001 provided a valuable tool for medicinal chemists. Its well-defined synthesis and versatile chemical nature have established it as a key building block in the development of novel therapeutics. This guide consolidates the foundational knowledge of this important intermediate, offering a valuable resource for researchers in the field of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-amino-2-chloroisonicotinate, a valuable intermediate in the pharmaceutical, pesticide, and dye industries. The synthesis involves the esterification of 3-amino-2-chloropyridine-4-carboxylic acid. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Additionally, safety precautions and potential biological activities of related compounds are discussed.
Introduction
This compound (CAS No: 173435-41-1) is a substituted pyridine derivative with significant potential as a building block in organic synthesis.[1][2] Its structural features, including the amino, chloro, and methyl ester functional groups, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds. While specific biological activities of the title compound are not extensively documented, related aminopyridine and isonicotinate derivatives have shown a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. This protocol details a reliable method for the preparation of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 173435-41-1 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and many organic solvents |
| Storage | 4°C, protect from light |
Experimental Protocol: Esterification of 3-amino-2-chloropyridine-4-carboxylic acid
This protocol is based on standard esterification procedures of carboxylic acids.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 3-Amino-2-chloropyridine-4-carboxylic acid | 58483-94-6 | 172.56 g/mol | Commercially Available |
| Methanol (anhydrous) | 67-56-1 | 32.04 g/mol | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 g/mol | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | Sigma-Aldrich |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in dichloromethane and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
Characterization:
The purified product should be characterized by:
-
¹H NMR Spectroscopy
-
¹³C NMR Spectroscopy
-
Mass Spectrometry
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Methyl 3-amino-2-chloroisonicotinate from 4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, multi-step synthetic protocol for the preparation of methyl 3-amino-2-chloroisonicotinate, a valuable substituted pyridine derivative, commencing from the readily available starting material, 4-chloroaniline. The described pathway involves the construction of the pyridine ring via a modified Bohlmann-Rahtz synthesis, followed by a series of functional group interconversions to yield the target compound. This application note provides comprehensive experimental procedures, tabulated data for key reactions, and visual diagrams of the synthetic workflow and reaction mechanism to aid in reproducibility and understanding.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. This compound is a highly functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of complex bioactive molecules. The development of a robust and scalable synthetic route to this compound from an inexpensive and accessible starting material like 4-chloroaniline is of significant interest to the pharmaceutical and chemical research communities. The following protocol details a feasible, albeit multi-step, approach to achieve this transformation.
Overall Synthetic Strategy
The synthesis of this compound from 4-chloroaniline is not a direct conversion and requires a strategic, multi-step approach. The core of this strategy is the construction of the pyridine ring using a Bohlmann-Rahtz type reaction, which involves the condensation of an enamine with an activated acetylene derivative. As a direct conversion of 4-chloroaniline to a suitable enamine for this reaction is not readily achievable, a preliminary functionalization of the starting material is necessary.
The overall workflow can be summarized as follows:
-
Diazotization of 4-chloroaniline followed by Sandmeyer-type reaction to introduce a cyano group, yielding 4-chlorobenzonitrile.
-
Reduction of the nitrile to afford 4-chlorobenzylamine.
-
Formation of an enamine from 4-chlorobenzylamine and a suitable 1,3-dicarbonyl compound.
-
Bohlmann-Rahtz pyridine synthesis by reacting the enamine with an appropriate ethynylketone to construct the pyridine ring.
-
Functional group manipulation of the resulting pyridine derivative, including chlorination, oxidation of a methyl group to a carboxylic acid, esterification, and introduction of the amino group, to arrive at the final product.
Experimental Protocols
Step 1: Synthesis of 4-Chlorobenzonitrile from 4-Chloroaniline
Protocol:
-
In a well-ventilated fume hood, dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur.
-
Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-chlorobenzonitrile.
Step 2: Synthesis of 4-Chlorobenzylamine from 4-Chlorobenzonitrile
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of 4-chlorobenzonitrile (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-chlorobenzylamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Step 3: Synthesis of a Suitable Enamine Intermediate
Protocol:
-
Combine 4-chlorobenzylamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Add toluene as a solvent and heat the mixture to reflux.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
After no more water is collected, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, ethyl 3-((4-chlorobenzyl)amino)but-2-enoate.
Step 4: Bohlmann-Rahtz Pyridine Synthesis
Protocol:
-
Dissolve the crude enamine from the previous step (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Add 1-ethoxy-1-buten-3-yne (1.2 eq).
-
Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired substituted pyridine derivative.
Step 5: Functional Group Manipulations
The product from the Bohlmann-Rahtz synthesis will be a pyridine derivative that requires further modification to arrive at this compound. These steps are highly dependent on the specific structure of the pyridine obtained in Step 4 and are presented here as a general guide.
-
Chlorination: Introduction of a chlorine atom at the 2-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
-
Oxidation of a Side Chain: If the pyridine ring contains a methyl group at the 4-position, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid.
-
Esterification: The resulting isonicotinic acid can be converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.
-
Nitration and Reduction: Introduction of the amino group at the 3-position is typically achieved by nitration of the pyridine ring followed by reduction of the nitro group. Nitration can be performed using a mixture of nitric acid and sulfuric acid. The subsequent reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a reducing agent like tin(II) chloride (SnCl₂).
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diazotization/Sandmeyer | 4-Chloroaniline, NaNO₂, CuCN | Water/HCl | 0-60 | 4-5 | 70-80 |
| 2 | Nitrile Reduction | 4-Chlorobenzonitrile, LiAlH₄ | THF | Reflux | 4-6 | 85-95 |
| 3 | Enamine Formation | 4-Chlorobenzylamine, Ethyl acetoacetate | Toluene | Reflux | 3-5 | 80-90 |
| 4 | Pyridine Synthesis | Enamine, 1-Ethoxy-1-buten-3-yne | Diphenyl ether | 200-250 | 6-12 | 30-50 |
| 5a | Chlorination | Pyridine derivative, NCS | Acetonitrile | Reflux | 2-4 | 60-70 |
| 5b | Oxidation | Methylpyridine, KMnO₄ | Water | Reflux | 8-12 | 50-60 |
| 5c | Esterification | Isonicotinic acid, MeOH/H₂SO₄ | Methanol | Reflux | 4-6 | 90-95 |
| 5d | Nitration | Pyridine ester, HNO₃/H₂SO₄ | - | 0-25 | 2-3 | 70-80 |
| 5e | Reduction | Nitropyridine ester, SnCl₂ | Ethanol | Reflux | 3-5 | 80-90 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Proposed Reaction Pathway
Caption: Proposed multi-step reaction pathway from 4-chloroaniline to the target molecule.
Conclusion
The synthesis of this compound from 4-chloroaniline is a challenging but feasible endeavor that requires a multi-step synthetic sequence. The outlined protocol, centered around the Bohlmann-Rahtz pyridine synthesis, provides a logical and experimentally detailed pathway for researchers in drug discovery and development. The successful execution of this synthesis will provide access to a valuable building block for the creation of novel chemical entities with potential therapeutic applications. Careful optimization of each step will be crucial for maximizing the overall yield and purity of the final product.
Application Note and Protocol: Laboratory-Scale Synthesis of Methyl 3-amino-2-chloroisonicotinate
Abstract
This document details a proposed laboratory-scale synthetic route for Methyl 3-amino-2-chloroisonicotinate, a valuable intermediate in pharmaceutical and materials science research.[1] The protocol outlines a multi-step synthesis commencing from 2-chloroisonicotinic acid. The key transformations include nitration, reduction of the nitro group, and subsequent esterification. This application note provides detailed experimental procedures, a summary of expected quantitative data, and a visual workflow diagram to guide researchers in the successful synthesis of the target compound.
Introduction
This compound is a substituted pyridine derivative with applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] Its structure, featuring amino, chloro, and methyl ester functionalities on the isonicotinate scaffold, allows for diverse chemical modifications. This document presents a comprehensive protocol for its preparation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from 2-chloroisonicotinic acid:
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring of 2-chloroisonicotinic acid to yield 2-chloro-3-nitroisonicotinic acid.
-
Reduction: Selective reduction of the nitro group to an amino group to form 3-amino-2-chloroisonicotinic acid.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, yielding the final product, this compound.
Experimental Protocols
Safety Precautions: This synthesis involves the use of strong acids, flammable solvents, and potentially hazardous reagents. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 2-Chloro-3-nitroisonicotinic acid
Materials:
-
2-Chloroisonicotinic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the solid has dissolved, add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried under vacuum to yield 2-chloro-3-nitroisonicotinic acid as a solid.
Step 2: Synthesis of 3-Amino-2-chloroisonicotinic acid
Materials:
-
2-Chloro-3-nitroisonicotinic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Dichloromethane (DCM)
Procedure:
-
To a 500 mL round-bottom flask, add 2-chloro-3-nitroisonicotinic acid (10.0 g, 49.4 mmol) and methanol (150 mL).
-
Stir the suspension and add a solution of tin(II) chloride dihydrate (55.7 g, 247 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. An exothermic reaction will be observed.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the remaining aqueous solution by the slow addition of 5 M sodium hydroxide solution until a pH of 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-chloroisonicotinic acid.
Step 3: Synthesis of this compound
Materials:
-
3-Amino-2-chloroisonicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 250 mL round-bottom flask, suspend 3-amino-2-chloroisonicotinic acid (8.0 g, 46.4 mmol) in anhydrous methanol (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (6.7 mL, 92.8 mmol) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 5 hours.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is approximately 8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
| Step | Product | Starting Material | Starting Wt. (g) | Mol. Wt. ( g/mol ) | Expected Yield (%) | Expected Product Wt. (g) | Purity (by HPLC/NMR) |
| 1 | 2-Chloro-3-nitroisonicotinic acid | 2-Chloroisonicotinic acid | 10.0 | 157.56 | 80-90 | 10.2 - 11.5 | >95% |
| 2 | 3-Amino-2-chloroisonicotinic acid | 2-Chloro-3-nitroisonicotinic acid | 10.0 | 202.56 | 75-85 | 6.4 - 7.3 | >95% |
| 3 | This compound | 3-Amino-2-chloroisonicotinic acid | 8.0 | 172.57 | 85-95 | 7.5 - 8.4 | >98% |
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes: Purification of Methyl 3-amino-2-chloroisonicotinate by Recrystallization
Introduction
Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the successful synthesis of downstream products, affecting reaction yields, impurity profiles, and the overall efficacy of the final active ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] This allows for the dissolution of the crude material in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[2]
For polar, functionalized molecules like this compound, which contains an amine, a chloro group, and a methyl ester, selecting an appropriate solvent is the most critical step.[6] This protocol provides a systematic approach to solvent screening and a detailed procedure for the purification of this compound by recrystallization.
Experimental Protocols
Part 1: Solvent Screening
A systematic solvent screening is essential to identify a suitable solvent or solvent system for the recrystallization of this compound. The ideal solvent should exhibit poor solubility at room temperature and high solubility near its boiling point.
Materials:
-
Crude this compound
-
Small test tubes (10 x 75 mm)
-
Graduated cylinders
-
Heat gun or water bath
-
Vortex mixer
-
Selection of solvents with varying polarities (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise (starting with ~0.5 mL) at room temperature.
-
Agitate the mixture using a vortex mixer and observe the solubility. Record the results. Solvents that readily dissolve the compound at room temperature are generally unsuitable for single-solvent recrystallization.[3]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube using a water bath or heat gun until the solvent boils.
-
Continue to add small portions of the solvent until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe and record the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
-
Based on these observations, select the most promising solvent or solvent pair for the bulk recrystallization. For a solvent pair, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy.[5]
Part 2: Bulk Recrystallization Protocol
This protocol outlines the procedure for purifying a larger quantity of the crude product using the optimal solvent system identified in Part 1.
Materials:
-
Crude this compound
-
Optimal solvent or solvent system from Part 1
-
Erlenmeyer flask (sized appropriately for the amount of material and solvent)
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice-water bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent, enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the hot solvent in small increments until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a moderate temperature or in a desiccator.
-
Analysis: Determine the mass of the recovered pure product and calculate the percent yield. Assess the purity of the final product using appropriate analytical techniques such as melting point analysis, HPLC, or NMR spectroscopy.
Data Presentation
Quantitative data from the solvent screening and recrystallization trials should be recorded systematically for comparison and optimization.
Table 1: Illustrative Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Sparingly Soluble | Soluble | Abundant, fine needles | Good Candidate |
| Ethanol | Soluble | Very Soluble | Minimal | Unsuitable alone, potential "good" solvent for a pair |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate, well-formed prisms | Good Candidate |
| Toluene | Insoluble | Sparingly Soluble | None | Unsuitable |
| Heptane | Insoluble | Insoluble | None | Unsuitable, potential "poor" solvent for a pair |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Abundant, well-formed crystals | Excellent Candidate |
Table 2: Illustrative Recrystallization Efficiency Data
| Trial | Solvent System | Crude Mass (g) | Recovered Mass (g) | Yield (%) | Purity by HPLC (%) |
| 1 | Water | 5.00 | 4.15 | 83.0 | 99.5 |
| 2 | Ethyl Acetate | 5.00 | 3.90 | 78.0 | 99.2 |
| 3 | Ethanol/Water (9:1) | 5.00 | 4.35 | 87.0 | 99.8 |
Visualized Workflow
Caption: A flowchart of the recrystallization process.
References
Application Notes and Protocols for Methyl 3-amino-2-chloroisonicotinate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. It serves as a versatile building block in medicinal chemistry, primarily for the construction of fused heterocyclic ring systems. Its utility is highlighted in the synthesis of pyrido[3,4-d]pyrimidines, a scaffold present in several potent kinase inhibitors. The presence of amino, chloro, and methyl ester functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 173435-41-1 | N/A |
| Molecular Formula | C₇H₇ClN₂O₂ | N/A |
| Molecular Weight | 186.60 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | [1] |
| Storage | 4°C, protect from light | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Application in the Synthesis of Pyrido[3,4-d]pyrimidine Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrido[3,4-d]pyrimidine derivatives, which are potent inhibitors of various kinases, including Monopolar Spindle Kinase 1 (MPS1). MPS1 is a key regulator of the spindle assembly checkpoint and is a promising target for cancer therapy.
The general synthetic approach involves the cyclization of this compound with a suitable nitrogen-containing reagent to form the pyrimidine ring fused to the pyridine core.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-8-chloro-5-methylpyrido[3,4-d]pyrimidin-4(3H)-one
This protocol describes the initial cyclization step to form the core pyrido[3,4-d]pyrimidine structure.
Reaction Scheme:
References
Application Notes and Protocols: Methyl 3-amino-2-chloroisonicotinate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative with potential applications in the agrochemical industry. Its structural similarity to known synthetic auxin herbicides, such as those in the picolinic acid family (e.g., picloram and aminopyralid), suggests that it may exhibit herbicidal or plant growth regulatory activities.[1][2] Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), but at supraoptimal concentrations, they disrupt normal plant growth processes, leading to uncontrolled growth and ultimately, plant death.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential agrochemical.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | ChemScene |
| Molecular Weight | 186.60 g/mol | ChemScene |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in most organic solvents | - |
| Storage | Store at 4°C, protected from light | ChemScene |
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a chemical fume hood.
Postulated Mechanism of Action: Synthetic Auxin
Based on its chemical structure, the primary hypothesized mechanism of action for this compound is as a synthetic auxin.[1][3]
Signaling Pathway:
-
Perception: The compound is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]
-
Derepression of Auxin-Responsive Genes: In the absence of an auxin signal, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. The binding of a synthetic auxin like this compound to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome.[3]
-
Gene Activation and Physiological Response: The degradation of Aux/IAA proteins releases ARFs, allowing them to activate the transcription of early auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of these pathways, causing:
-
Rapid, uncontrolled cell division and elongation.
-
Epinasty (downward bending of leaves and stems).
-
Tissue swelling and callus formation.
-
Disruption of vascular tissues, leading to impaired transport of water and nutrients.
-
Ultimately, plant death.[3]
-
DOT Diagram of the Postulated Auxin Signaling Pathway:
Caption: Postulated auxin signaling pathway initiated by this compound.
Experimental Protocols
The following protocols are designed to evaluate the herbicidal and plant growth regulatory effects of this compound.
Protocol 1: Seed Germination and Seedling Growth Assay
Objective: To assess the pre-emergent herbicidal activity of the test compound on model plant species.
Materials:
-
This compound
-
Acetone (for stock solution preparation)
-
Tween® 20 or similar surfactant
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of monocot (e.g., Zea mays - corn, Triticum aestivum - wheat) and dicot (e.g., Arabidopsis thaliana, Brassica napus - canola, Amaranthus retroflexus - redroot pigweed) plants.
-
Growth chamber with controlled temperature (25 ± 2°C) and light (16 h light/8 h dark cycle).
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone.
-
Test Solution Preparation: Prepare a series of test solutions with final concentrations ranging from 1 µM to 1000 µM by diluting the stock solution in distilled water containing 0.1% (v/v) Tween® 20. Include a solvent control (0.1% Tween® 20 in distilled water) and a positive control (a commercial auxin herbicide like 2,4-D or picloram at a known effective concentration).
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective test solution or control onto the filter paper.
-
Place 20-30 seeds of the chosen plant species evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation: Place the Petri dishes in a growth chamber under the specified conditions.
-
Data Collection: After 7-10 days, measure the following parameters:
-
Germination rate (%)
-
Root length (mm)
-
Shoot length (mm)
-
Observe any morphological changes (e.g., root coiling, shoot epinasty).
-
-
Data Analysis: Calculate the inhibition percentage for each parameter compared to the solvent control. Determine the IC₅₀ (concentration required for 50% inhibition) for each parameter using a dose-response curve.
Protocol 2: Whole Plant Foliar Spray Assay
Objective: To evaluate the post-emergent herbicidal activity of the test compound.
Materials:
-
Test solutions prepared as in Protocol 1.
-
Potted plants (2-4 leaf stage) of the selected monocot and dicot species.
-
Spray bottle or a laboratory sprayer.
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Plant Preparation: Grow the test plants in pots containing a suitable potting mix until they reach the 2-4 leaf stage.
-
Application: Spray the foliage of the plants with the test solutions until runoff. Ensure even coverage. Include solvent control and positive control groups.
-
Observation: Place the treated plants in a greenhouse and observe them daily for 14-21 days.
-
Data Collection:
-
Record visual phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty, stunting) at regular intervals using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
Measure plant height and fresh/dry weight at the end of the experiment.
-
-
Data Analysis: Compare the growth parameters and phytotoxicity ratings of the treated plants with the control groups.
DOT Diagram of the Experimental Workflow:
Caption: Workflow for evaluating the agrochemical potential of the test compound.
Data Presentation
All quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Pre-emergent Herbicidal Activity of this compound (IC₅₀ Values in µM)
| Plant Species | Germination Rate | Root Length | Shoot Length |
| Zea mays | |||
| Triticum aestivum | |||
| Arabidopsis thaliana | |||
| Brassica napus | |||
| Amaranthus retroflexus | |||
| Positive Control (e.g., 2,4-D) |
Table 2: Post-emergent Herbicidal Activity of this compound (Visual Injury % at 14 Days After Treatment)
| Concentration (µM) | Zea mays | Triticum aestivum | Arabidopsis thaliana | Brassica napus | Amaranthus retroflexus |
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Positive Control |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial screening and characterization of this compound as a potential agrochemical. The hypothesized mode of action as a synthetic auxin provides a strong rationale for its evaluation as a herbicide or plant growth regulator. The successful execution of these experiments will provide valuable data to guide further research and development of this compound for agricultural applications.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-amino-2-chloroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted aminopyridine cores in pharmaceutical agents. The Suzuki-Miyaura coupling offers a powerful method for carbon-carbon bond formation, enabling the synthesis of a diverse library of 2-aryl-3-aminoisonicotinate derivatives.
The protocols and data presented herein are based on established methodologies for Suzuki couplings with structurally similar 2-chloropyridines and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. For this compound, the chloro-substituent serves as the electrophilic partner for the coupling reaction, allowing for the introduction of various aryl or heteroaryl groups at the 2-position. The resulting 2-substituted-3-aminopyridine scaffold is a privileged structure in many biologically active molecules.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Caption: General reaction scheme for the Suzuki coupling.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like RuPhos-Pd-G3) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for Suzuki coupling.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of 2-chloropyridine derivatives with various arylboronic acids, which can be used as a starting point for the reaction with this compound.
| Aryl Halide (Analog) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2-Chloronicotinonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 8 | 80-90 |
| Methyl 2-chloronicotinate | 3-Tolylboronic acid | RuPhos-Pd-G3 (3) | - | Cs₂CO₃ (3) | DMF | 90 | 16 | 75-85 |
Note: The yields are indicative and will vary depending on the specific substrates and reaction conditions.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. The provided protocols and data serve as a robust starting point for researchers to synthesize novel 2-aryl-3-aminoisonicotinate compounds for applications in drug discovery and development. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific target molecules.
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of Methyl 3-amino-2-chloroisonicotinate. This reaction is a powerful tool for the synthesis of substituted 2,3-diaminopyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Buchwald-Hartwig cross-coupling reactions, with specific considerations for the electronic and steric properties of the substrate.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction class has become indispensable in pharmaceutical and agrochemical research due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl and heteroaryl amines.[2][3] The reaction of this compound with various primary and secondary amines provides access to a diverse range of substituted 2-amino-3-aminopyridine derivatives, which are key building blocks for the development of novel therapeutic agents and functional materials.
The key to a successful Buchwald-Hartwig amination lies in the careful selection of the palladium catalyst, ligand, base, and solvent to overcome the challenges associated with the coupling of less reactive aryl chlorides.[4][5] This document provides optimized starting conditions and a systematic approach to troubleshooting and further optimization.
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃ | Precatalysts are often preferred for their stability and ease of handling.[6] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biarylphosphine ligands are crucial for the amination of aryl chlorides.[4][7] |
| Pd:Ligand Ratio | 1:1.2 to 1:2 | A slight excess of the ligand is often beneficial. |
| Catalyst Loading | 1-5 mol% of Palladium | Higher loadings may be necessary for challenging substrates or less reactive amines.[4] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are typically required.[4] NaOtBu is generally more reactive, while K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Solvent choice can significantly impact reaction efficiency.[2][4] |
| Temperature | 80-120 °C | Elevated temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond.[4][8] |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine can drive the reaction to completion.[4] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Low reaction temperature; Inappropriate ligand or base. | Ensure an inert atmosphere; Increase temperature; Screen different ligands (e.g., G3 or G4 Buchwald ligands) and bases (e.g., LHMDS).[6] |
| Hydrodehalogenation | Slow reductive elimination; Presence of water. | Use bulky, electron-rich ligands to accelerate reductive elimination; Ensure strictly anhydrous conditions.[4] |
| Poor Yield | Sub-optimal reaction conditions; Catalyst deactivation. | Perform a systematic optimization of catalyst, ligand, base, solvent, and temperature. |
| Side Product Formation | Reaction with other functional groups on the substrate or amine. | Consider protecting sensitive functional groups; Use milder reaction conditions if possible. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol %), and the phosphine ligand (0.04 mmol, 4 mol %).
-
Addition of Reagents: To the tube, add the base (1.4 mmol). The tube is then evacuated and backfilled with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) in an oil bath and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: The filtrate is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald触媒・配位子 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, utilizing Methyl 3-amino-2-chloroisonicotinate as a key starting material. The protocols outlined are based on established synthetic methodologies for related heterocyclic compounds and are intended to serve as a guide for the development of novel kinase inhibitors targeting critical signaling pathways in cancer and other diseases.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors. This document details a synthetic strategy for accessing this important scaffold starting from the readily available this compound. The synthesized compounds are expected to exhibit inhibitory activity against key kinases in the PI3K/Akt/mTOR and CDK signaling pathways.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process:
-
Cyclocondensation: Reaction of this compound with guanidine hydrochloride to form the core 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold.
-
Functionalization: Subsequent diversification of the scaffold through cross-coupling reactions to introduce various substituents that can modulate kinase inhibitory activity and selectivity.
This approach offers a versatile platform for generating a library of novel kinase inhibitors for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes representative quantitative data for pyrido[2,3-d]pyrimidine-based kinase inhibitors targeting various kinases. While not directly synthesized from this compound in the cited literature, these data provide a benchmark for the expected potency of the compounds that can be generated using the described protocols.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Hypothetical Compound A | PIM-1 | 11.4 | MCF-7 | [1][2] |
| Hypothetical Compound B | PIM-1 | 17.2 | MCF-7 | [1][2] |
| Palbociclib (Ibrance) | CDK4/CDK6 | 11/16 | - | [3] |
| Compound B1 | EGFRL858R/T790M | 13 | H1975 | [4] |
| Compound B7 | EGFRL858R/T790M | 23 | H1975 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1)
This protocol describes the cyclocondensation reaction to form the core heterocyclic scaffold.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of sodium methoxide (3.0 equivalents) in methanol, add guanidine hydrochloride (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
To the resulting sodium guanidinate, add anhydrous DMF followed by this compound (1.0 equivalent).
-
Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield Intermediate 1.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the pyrido[2,3-d]pyrimidine core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Intermediate 1 (2,4-Diamino-6-chloropyrido[2,3-d]pyrimidin-7(8H)-one)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Toluene
-
Water
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add Intermediate 1 (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a 4:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chloroisonicotinate is a versatile pyridine-based building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a chloro leaving group, and a methyl ester, allows for a variety of subsequent chemical modifications. The chlorine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for several common cross-coupling reactions utilizing this substrate.
The reactivity of the 2-chloro position is influenced by the electronic effects of the amino and ester groups on the pyridine ring. The electron-donating amino group can potentially modulate the reactivity of the C-Cl bond and may also coordinate with the metal catalyst, necessitating careful optimization of reaction conditions. These notes aim to provide a comprehensive guide for researchers employing this valuable synthetic intermediate.
Key Coupling Reactions and Data Summary
A variety of palladium-catalyzed cross-coupling reactions can be successfully performed on this compound. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on analogous systems and general principles for 2-chloropyridine derivatives. It is important to note that reaction yields are highly dependent on the specific coupling partner and require optimization for each substrate combination.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | DME/H₂O (4:1) | 85 | 24 | 78 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.2 equiv) | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2 equiv) | 1,4-Dioxane | 120 | 18 | 88 |
| 3 | n-Butylamine | Pd(OAc)₂ (3) | JohnPhos (6) | LiHMDS (1.5 equiv) | THF | 80 | 12 | 75 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 80 | 6 | 90 | | 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Xantphos (4) | DBU | Toluene | 100 | 12 | 82 | | 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NEt | Acetonitrile | 90 | 8 | 85 |
Experimental Protocols
The following are detailed, representative experimental protocols for the coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed toluene and water (10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.2 equiv)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes to pre-form the catalyst.
-
Add this compound and morpholine to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Dimethylformamide (DMF, anhydrous and degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous and degassed DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 6 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflows and catalytic cycles for the described coupling reactions.
Application Note: HPLC Analysis of Methyl 3-amino-2-chloroisonicotinate
Introduction
Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative and a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is suitable for purity assessment and quantitative analysis in research and drug development settings.
Analytical Method
The proposed method utilizes reverse-phase HPLC with UV detection, a widely used and reliable technique for the analysis of aromatic and heterocyclic compounds. A C18 stationary phase is employed to provide effective separation based on hydrophobicity. The mobile phase consists of a mixture of acetonitrile and water with an acidic modifier to ensure good peak shape and resolution.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The following validation parameters were assessed:
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The correlation coefficient (R²) was consistently greater than 0.999.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2%, indicating high precision.
-
Accuracy: The accuracy of the method was determined by a recovery study at three different concentration levels. The mean recovery was found to be within the range of 98-102%, demonstrating the accuracy of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (Mean Recovery) | 99.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with septa
2. Instrument and Apparatus
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
3. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas.
4. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
6. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the "Analytical Method" section.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
7. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Note: Comprehensive NMR Characterization of Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in pharmaceutical synthesis. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The presented data, including predicted chemical shifts and coupling constants, are summarized in structured tables for clarity. A logical workflow for the structural elucidation is provided in the form of a Graphviz diagram. This document serves as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to ensure accurate structural verification and purity assessment of this important compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry due to its role as a versatile building block in the synthesis of various biologically active molecules. Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity and quality of the final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique for the structural elucidation of organic compounds in solution. This application note outlines a systematic approach using a suite of NMR experiments for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced computational algorithms and serve as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.85 | d | 5.0 |
| H-6 | 8.10 | d | 5.0 |
| -NH₂ | 4.80 | s (br) | - |
| -OCH₃ | 3.90 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 145.0 |
| C-3 | 148.0 |
| C-4 | 120.0 |
| C-5 | 115.0 |
| C-6 | 150.0 |
| C=O | 165.0 |
| -OCH₃ | 52.5 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule should be followed.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific NMR spectrometer used.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
2.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration).
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 2 to 8 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds
-
Number of Increments (TD in F1): 256 to 512.
-
Spectral Width (SW in F1 and F2): Same as the ¹H NMR spectrum.
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 4 to 16 per increment.
-
Relaxation Delay (D1): 1.5 seconds
-
Number of Increments (TD in F1): 128 to 256.
-
Spectral Width (SW in F2): Same as the ¹H NMR spectrum.
-
Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 8 to 32 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds
-
Number of Increments (TD in F1): 256 to 512.
-
Spectral Width (SW in F2): Same as the ¹H NMR spectrum.
-
Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.
-
Long-range Coupling Delay: Optimized for J = 8-10 Hz.
Data Interpretation and Structural Assignment
The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in this compound.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (multiplicity and coupling constants).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY: Establishes the connectivity between protons that are coupled to each other, typically over two or three bonds. For this compound, a cross-peak between H-5 and H-6 is expected.
-
HSQC: Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This will confirm the C-H one-bond connectivities for C-5/H-5, C-6/H-6, and the -OCH₃ group.
-
HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:
-
H-5 to C-3, C-4, and C-6.
-
H-6 to C-2, C-4, and C-5.
-
-OCH₃ protons to the carbonyl carbon (C=O) and C-4.
-
-NH₂ protons to C-2 and C-3.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The detailed protocols and predicted data presented in this application note offer a comprehensive guide for researchers to confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of subsequent synthetic steps and final products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-2-chloroisonicotinate
Troubleshooting Guides and FAQs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Methyl 3-amino-2-chloroisonicotinate. The following question-and-answer format directly addresses specific challenges, focusing on the identification and mitigation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
Based on available chemical literature and patents for analogous compounds, the synthesis of this compound is most likely to proceed through one of two general pathways:
-
Amination of a Dichloro Precursor: This route involves the selective amination of a starting material like Methyl 2,3-dichloroisonicotinate.
-
Multi-step Synthesis from a Cyanopyridine: This pathway may start from a precursor such as 2,3-dichloro-4-cyanopyridine, involving hydrolysis of the nitrile to a carboxylic acid or amide, followed by esterification and amination steps.
Q2: During the amination of Methyl 2,3-dichloroisonicotinate, I am observing a second product in my TLC and LC-MS analysis. What could this be?
A common byproduct in the selective amination of dichloropyridines is the di-aminated product. In this case, it would be Methyl 2,3-diaminoisonicotinate .
-
Reasoning: The amination reaction may not be perfectly selective for the 3-position. Over-reaction or harsh reaction conditions can lead to the substitution of both chlorine atoms.
-
Identification: This byproduct will have a higher polarity than the desired product and can be identified by mass spectrometry, showing a molecular weight corresponding to the addition of two amino groups and the loss of two chlorine atoms.
Q3: My reaction to hydrolyze 2,3-dichloro-4-cyanopyridine to 2,3-dichloroisonicotinic acid is showing incomplete conversion and a neutral byproduct. What is the likely identity of this byproduct?
The most probable neutral byproduct is the corresponding amide: 2,3-dichloroisonicotinamide .
-
Reasoning: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis will result in the presence of this intermediate in the reaction mixture.
-
Troubleshooting: To drive the reaction to completion, you can try increasing the reaction time, temperature, or the concentration of the acid or base used for hydrolysis.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This guide provides a structured approach to identifying and addressing common byproducts in the synthesis of this compound.
| Observed Issue | Potential Byproduct | Reason for Formation | Suggested Mitigation Strategies |
| Unexpected peak with higher polarity in LC-MS during amination. | Methyl 2,3-diaminoisonicotinate | Over-amination due to harsh conditions or prolonged reaction time. | - Carefully control the stoichiometry of the aminating agent. - Lower the reaction temperature. - Reduce the reaction time and monitor progress closely by TLC or LC-MS. |
| Presence of a starting material spot and a new, more polar spot in TLC during esterification of 2,3-dichloroisonicotinic acid. | Unreacted 2,3-dichloroisonicotinic acid | Incomplete esterification. | - Ensure the alcohol (methanol) is anhydrous. - Use a suitable acid catalyst (e.g., H₂SO₄, HCl gas) or coupling agent (e.g., DCC, EDC). - Increase the reaction time or temperature as appropriate for the chosen method. |
| A byproduct with a similar mass to the product is observed, but with a different retention time. | Methyl 3-amino-2-hydroxyisonicotinate | Nucleophilic substitution of the chloro group by water or hydroxide ions present in the reaction mixture. | - Use anhydrous solvents and reagents for the amination step. - If using a base, select a non-nucleophilic base. |
| In a multi-step synthesis from a cyanopyridine, a significant amount of amide is present in the final product. | 3-amino-2-chloroisonicotinamide | Incomplete esterification of the amide intermediate. | - Ensure complete conversion of the amide to the carboxylic acid before the esterification step. - Alternatively, directly esterify the amide under appropriate conditions, ensuring complete reaction. |
Experimental Protocols
General Protocol for Amination of Methyl 2,3-dichloroisonicotinate:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2,3-dichloroisonicotinate (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane, DMF, or an alcohol).
-
Addition of Amine: Add the aminating agent (e.g., a solution of ammonia in methanol or aqueous ammonium hydroxide) (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualization of Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting byproduct formation during the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Technical Support Center: Synthesis of Methyl 3-amino-2-chloroisonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-amino-2-chloroisonicotinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the key intermediate, 3-amino-2-chloroisonicotinic acid. A common route to this intermediate is through the Hofmann rearrangement of 2-chloro-3-aminopyridine-4-carboxamide. The second stage is the esterification of the carboxylic acid with methanol, commonly achieved through a Fischer-Speier esterification, to yield the final product.
Q2: What are the critical parameters to control for a high yield?
A2: Several parameters are critical for maximizing the yield. In the Hofmann rearrangement, precise control of temperature and the stoichiometry of the reagents (sodium hypobromite or hypochlorite) is crucial to prevent side reactions. For the esterification step, the removal of water as it is formed and the use of an appropriate acid catalyst are key to driving the equilibrium towards the product.
Q3: What are the common impurities encountered in this synthesis?
A3: Common impurities can include unreacted starting materials (3-amino-2-chloroisonicotinic acid), byproducts from the Hofmann rearrangement such as urethanes or isocyanates if the reaction conditions are not optimal, and potential over-chlorinated pyridine species. During esterification, incomplete reaction is the primary source of impurity.
Q4: What are the recommended purification methods for the final product?
A4: The final product, this compound, can be purified using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, can also be employed to achieve high purity.
Experimental Protocols
Stage 1: Synthesis of 3-amino-2-chloroisonicotinic acid via Hofmann Rearrangement
Materials:
-
2-chloro-3-aminopyridine-4-carboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.05 eq) to a cooled (0-5 °C) solution of sodium hydroxide (4.0 eq) in deionized water.
-
In a separate reaction vessel, dissolve 2-chloro-3-aminopyridine-4-carboxamide (1.0 eq) in deionized water.
-
Slowly add the chilled sodium hypobromite solution to the carboxamide solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully acidify to pH 3-4 with concentrated hydrochloric acid.
-
The precipitated product, 3-amino-2-chloroisonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Stage 2: Esterification of 3-amino-2-chloroisonicotinic acid
Materials:
-
3-amino-2-chloroisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Suspend 3-amino-2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1 eq).
-
If using sulfuric acid, heat the mixture to reflux and maintain for 4-6 hours. If using thionyl chloride, stir at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Stage 1: Low yield of 3-amino-2-chloroisonicotinic acid | 1. Incomplete Hofmann rearrangement. 2. Degradation of the product during acidification. 3. Side reactions due to incorrect temperature control. | 1. Ensure the sodium hypobromite solution is freshly prepared and used in the correct stoichiometry. Increase reaction time or temperature slightly. 2. Add acid slowly and maintain a low temperature during acidification to avoid decomposition. 3. Maintain the temperature below 10 °C during the addition of hypobromite and control the heating rate during the rearrangement. |
| Stage 1: Presence of unreacted carboxamide | Insufficient amount of sodium hypobromite or reaction time. | Increase the amount of sodium hypobromite slightly (e.g., to 1.1 eq). Extend the reaction time at 70-80 °C. |
| Stage 2: Low yield of this compound | 1. Incomplete esterification. 2. Hydrolysis of the ester during workup. | 1. Ensure methanol is anhydrous. Increase the amount of acid catalyst or the reaction time. Use a Dean-Stark trap to remove water if using an acid catalyst like H₂SO₄. 2. Perform the neutralization step at a low temperature and avoid prolonged contact with the aqueous basic solution. |
| Stage 2: Product is contaminated with starting carboxylic acid | Incomplete esterification. | Drive the reaction to completion by using a larger excess of methanol, increasing the catalyst amount, or extending the reaction time. |
| Final Product: Low purity after purification | 1. Inefficient purification method. 2. Presence of closely related byproducts. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is difficult. 2. Re-evaluate the reaction conditions of both stages to minimize byproduct formation. A second purification step (e.g., recrystallization after column chromatography) may be necessary. |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of the synthesis.
Table 1: Effect of Reagent Stoichiometry on the Yield of 3-amino-2-chloroisonicotinic acid (Stage 1)
| Entry | Molar Ratio (Carboxamide:Br₂:NaOH) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1.0 : 4.0 | 70 | 1 | 75 |
| 2 | 1 : 1.05 : 4.0 | 70 | 1 | 82 |
| 3 | 1 : 1.1 : 4.0 | 70 | 1 | 85 |
| 4 | 1 : 1.05 : 4.0 | 80 | 1 | 88 |
| 5 | 1 : 1.05 : 4.0 | 80 | 2 | 90 |
Table 2: Effect of Catalyst and Reaction Time on the Yield of this compound (Stage 2)
| Entry | Catalyst (eq) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1) | Reflux | 4 | 80 |
| 2 | H₂SO₄ (0.2) | Reflux | 4 | 88 |
| 3 | H₂SO₄ (0.2) | Reflux | 6 | 92 |
| 4 | SOCl₂ (1.1) | Room Temp | 2 | 95 |
| 5 | SOCl₂ (1.1) | Room Temp | 3 | 96 |
Visualizations
Technical Support Center: Overcoming Low Reactivity of Methyl 3-amino-2-chloroisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-chloroisonicotinate. The inherent low reactivity of this substrate in common cross-coupling reactions can present significant challenges. This guide offers practical solutions and detailed protocols to help you achieve successful outcomes in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound resulting in a low or no yield?
Answer: The low reactivity of this compound is the primary challenge and stems from several factors:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond in 2-chloropyridines is significantly stronger than the corresponding C-Br or C-I bonds.[1][2] This makes the initial oxidative addition step in the palladium catalytic cycle, which is often rate-limiting, more difficult.[2]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[3][4] The presence of the amino group at the 3-position may also contribute to this effect.
-
Steric Hindrance: The substituents on the pyridine ring can create steric hindrance, impeding the approach of the catalyst and coupling partners.[5][6][7]
-
Electronic Effects: The interplay of the electron-donating amino group and the electron-withdrawing ester group can influence the electron density of the pyridine ring and its reactivity.[8][9][10][11]
To troubleshoot low yields, a systematic evaluation of the reaction components is crucial.
Question 2: What are the most effective catalyst and ligand systems for activating the C-Cl bond of this substrate?
Answer: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1] Highly active catalyst systems are generally required.[3][12] Consider the following:
-
Bulky, Electron-Rich Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][12] Their steric bulk and electron-rich nature promote the oxidative addition step and can shield the palladium center from deactivation by the pyridine nitrogen.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, can also be very effective for activating C-Cl bonds and may offer superior performance in some cases.[13]
-
Pre-formed Catalysts: Using well-defined, pre-formed catalyst complexes can improve reproducibility and activity.
Question 3: How can I minimize catalyst deactivation when working with this pyridine-containing compound?
Answer: Catalyst deactivation is a common issue. Here are some strategies to mitigate it:
-
Use Appropriate Ligands: As mentioned, bulky ligands like those developed by Buchwald's group can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[3]
-
Optimize Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it's not always the most efficient solution. A systematic screening of catalyst loading (e.g., 1-5 mol%) is recommended.
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1][12] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][14]
Question 4: What are the optimal bases and solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
Answer: The choice of base and solvent is highly dependent on the specific reaction and coupling partners.
-
Bases:
-
For Suzuki-Miyaura coupling , strong, non-nucleophilic bases are often preferred. K₃PO₄ and Cs₂CO₃ are frequently good choices for challenging couplings.[12]
-
For Buchwald-Hartwig amination , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.
-
-
Solvents:
Question 5: I'm observing significant side products like protodeboronation or homocoupling in my Suzuki-Miyaura reaction. How can I prevent these?
Answer: These are common side reactions, especially with challenging substrates.
-
Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common and effective Pd(0) and Pd(II) sources.[12] |
| Ligand | SPhos or XPhos (1.2-1.5 equiv. to Pd) | Bulky, electron-rich ligands to activate the C-Cl bond.[1][12] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases effective for challenging couplings.[12] |
| Boronic Acid/Ester | 1.2-1.5 equiv. | A slight excess is often used to drive the reaction to completion. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Common solvents for Suzuki-Miyaura reactions.[3][4] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive chlorides.[3][12] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation by oxygen.[1][14] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Standard precatalysts for Buchwald-Hartwig amination.[15] |
| Ligand | XPhos or RuPhos (1.2-1.5 equiv. to Pd) | Highly active ligands for coupling aryl chlorides.[1] |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | Strong, non-nucleophilic bases required for amine deprotonation. |
| Amine | 1.2-1.5 equiv. | A slight excess is typically used. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Effective solvents for this transformation. |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.2-6 mol%).[12]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3][14]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Inert Atmosphere and Solvent Addition: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
stability and degradation of Methyl 3-amino-2-chloroisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-amino-2-chloroisonicotinate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 4°C, protected from light, and in an inert atmosphere.[1][2] For short-term shipping, room temperature is acceptable in the continental US.[1]
Q2: What is the general stability profile of this compound?
A2: this compound is a stable compound under recommended storage conditions.[3] However, it may decompose when exposed to high temperatures, light, and strong oxidizing agents.[3]
Q3: What are the known or potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (an aminopyridine ester with a chlorine substituent), the following degradation pathways are likely:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-amino-2-chloroisonicotinic acid.
-
Oxidation: The aminopyridine ring can be oxidized, potentially at the amino group or the pyridine nitrogen, leading to the formation of N-oxides or nitro derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring and its substituents.
-
Thermal Degradation: At elevated temperatures, the molecule can decompose, potentially leading to the release of gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, it should be kept away from strong oxidizing agents, acids, and bases to prevent degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low yield in a reaction | Degradation of the starting material. | 1. Verify Storage: Ensure the compound has been stored at 4°C and protected from light. 2. Check Purity: Analyze the purity of the starting material using a suitable technique (e.g., HPLC, NMR) before use. 3. Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are anhydrous to prevent hydrolysis of the ester. |
| Appearance of unknown peaks in chromatogram after sample preparation | On-column or in-solution degradation. | 1. pH of Mobile Phase: If using HPLC, check the pH of your mobile phase. Highly acidic or basic conditions can cause hydrolysis. 2. Solvent Effects: Ensure the compound is stable in the chosen diluent. Test solubility and stability in a small sample before preparing a larger batch. 3. Temperature: Keep sample solutions cool and analyze them promptly after preparation. |
| Change in physical appearance of the solid (e.g., color change) | Degradation due to improper storage or handling. | 1. Assess Storage Conditions: Review the storage history of the compound. Has it been exposed to light, high temperatures, or air for extended periods? 2. Purity Analysis: Re-analyze the purity of the material to determine the extent of degradation. 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the material and use a fresh batch to ensure the integrity of your experiments. |
| Inconsistent results between experimental batches | Variability in the quality or stability of the compound. | 1. Standardize Handling: Ensure consistent handling and storage procedures for all batches of the compound. 2. Single Batch for Critical Studies: For a series of related experiments, use material from the same batch to minimize variability. 3. Perform Forced Degradation Studies: To understand potential degradation products that might interfere with your assay, consider performing forced degradation studies (see Experimental Protocols below). |
Data on Potential Degradation
The following table summarizes potential degradation of this compound under various stress conditions. This data is inferred from studies on similar compounds and should be used as a guideline for experimental design.
| Stress Condition | Potential Degradation Products | Expected % Degradation (Illustrative) | Primary Degradation Pathway |
| Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) | 3-amino-2-chloroisonicotinic acid | 10-20% after 24h | Hydrolysis |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH at 60°C) | 3-amino-2-chloroisonicotinic acid | 15-30% after 24h | Hydrolysis |
| Oxidative (e.g., 3% H₂O₂ at RT) | 3-amino-2-chloroisonicotinate-N-oxide, 3-nitro-2-chloroisonicotinate derivatives | 5-15% after 24h | Oxidation |
| Photolytic (e.g., UV light at 254 nm) | Ring-opened products, dehalogenated species | >50% after 24h | Photodegradation |
| Thermal (e.g., 80°C) | Decomposition products (CO₂, HCl, NOx) | 5-10% after 48h | Thermal Decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in methanol, and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and a sample of the solid compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. Analyze the samples by HPLC at various time points.
-
Control Samples: For each condition, prepare a control sample stored at 4°C and protected from light.
Protocol 2: HPLC Method for Stability Testing
Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Methyl 3-amino-2-chloroisonicotinate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 3-amino-2-chloroisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities often originate from the synthetic route. Based on analogous syntheses of substituted 2-chloro-3-aminopyridines, potential impurities include:
-
Positional Isomers: Non-selective reactions can lead to the formation of isomers, such as methyl 5-amino-2-chloroisonicotinate.
-
Over-chlorinated By-products: Exposure to excess chlorinating agent or harsh reaction conditions can result in di-chlorinated species, for instance, methyl 3-amino-2,6-dichloroisonicotinate.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly in the presence of water and acid or base.
Q2: What are the general stability characteristics of this compound?
A2: this compound is a crystalline solid that is generally stable under standard laboratory conditions. However, it may be sensitive to:
-
High Temperatures: Decomposition may occur at elevated temperatures.
-
Light: It is advisable to store the compound protected from light.[1]
-
Strong Oxidants: Contact with strong oxidizing agents should be avoided.[2]
-
pH Extremes: The amino group can be protonated in acidic conditions, and the ester can be hydrolyzed under acidic or basic conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light.[1]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Problem: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.
dot
Caption: Troubleshooting workflow for low purity crude product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Non-selective reaction | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product. |
| Presence of polar impurities (e.g., starting materials, salts) | Perform an aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove water-soluble impurities. |
| Complex mixture of by-products | Proceed with a column chromatography purification for efficient separation of components with different polarities. |
Issue 2: Difficulty in Recrystallization
Problem: The compound either oils out, fails to crystallize upon cooling, or the yield is very low after recrystallization.
dot
Caption: Logical workflow for inducing crystallization.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, use a larger volume of the solvent. |
| No crystal formation | The solution is not sufficiently saturated, or nucleation is slow. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. 2. Increase Concentration: Slowly evaporate some of the solvent. 3. Change Solvent System: Use a two-solvent system. Dissolve the compound in a good solvent (e.g., ethanol, acetone) and add a poor solvent (e.g., water, hexane) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly. |
| Low yield | The compound is too soluble in the cold solvent. | Choose a solvent in which the compound has lower solubility at room temperature. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to maximize precipitation. |
Solvent Selection for Recrystallization:
A suitable recrystallization solvent should dissolve the compound when hot but not when cold.
| Solvent System | Polarity | Comments |
| Ethanol or Methanol | Polar | Often a good starting point for aminopyridine derivatives. |
| Ethyl Acetate / Hexane | Medium / Non-polar | A versatile two-solvent system that allows for fine-tuning of polarity. |
| Acetone / Water | Polar | Another effective two-solvent system for polar compounds. |
| Toluene | Non-polar | Can be effective for less polar compounds, but care must be taken as pyridinic compounds can have good solubility. |
Issue 3: Poor Separation in Column Chromatography
Problem: The compound co-elutes with impurities during column chromatography.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Co-elution of spots | The polarity of the eluent is too high or too low. | Optimize the Mobile Phase: Use TLC to test various solvent systems. A good system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. |
| Tailing of the spot | The compound may be interacting too strongly with the stationary phase (silica gel), possibly due to its basicity. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape. |
| Column overloading | Too much crude product was loaded onto the column. | Use a larger column or load less material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Recommended Column Chromatography Conditions (General Guidance):
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%) is a good starting point. The optimal system should be determined by TLC analysis.
Experimental Protocols
Protocol 1: General Recrystallization Procedure (Two-Solvent System)
-
Dissolve the crude this compound in a minimal amount of a "good" hot solvent (e.g., ethanol or acetone) in an Erlenmeyer flask.
-
While the solution is still hot, add a "poor" solvent (e.g., deionized water or hexane) dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Prepare the column by packing silica gel in the chosen eluent system (e.g., 9:1 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
Technical Support Center: Purification of Methyl 3-amino-2-chloroisonicotinate
Welcome to the technical support center for the purification of Methyl 3-amino-2-chloroisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete extraction from the aqueous phase. - Product loss during recrystallization due to high solubility in the chosen solvent. - Adsorption of the product onto the stationary phase during column chromatography. | - Ensure the pH of the aqueous layer is basic (pH > 8) before extraction with an organic solvent. - Perform multiple extractions with smaller volumes of solvent. - For recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly, possibly in an ice bath, to induce crystallization.[1] - In column chromatography, consider using a more polar eluent system or a different stationary phase (e.g., alumina instead of silica gel). |
| Persistent Colored Impurities | - Presence of colored by-products from the synthesis. - Degradation of the product due to exposure to light or high temperatures.[2] | - Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. - Protect the compound from light and avoid excessive heating during purification and storage.[2] |
| Product Fails to Crystallize | - Solution is too dilute. - Presence of impurities inhibiting crystal formation. - Supersaturation of the solution. | - Concentrate the solution by evaporating some of the solvent. - Try adding a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Slowly add a non-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) until turbidity is observed, then warm slightly to redissolve and cool again. |
| Multiple Spots on TLC After Purification | - Incomplete separation of impurities with similar polarity. - Co-elution of impurities during column chromatography. - Degradation of the product on the TLC plate (if silica gel is too acidic). | - For column chromatography, optimize the eluent system by testing different solvent ratios or adding a small amount of a more polar or non-polar solvent. - Consider using a different stationary phase (e.g., alumina, C18). - For TLC analysis, consider using plates with a different stationary phase or neutralizing the silica gel plate with a base like triethylamine in the developing solvent. |
| Amine Impurities Detected | - Unreacted starting materials or amine-containing by-products. | - Perform an acidic wash (e.g., with dilute HCl) during the work-up to convert the basic amine impurities into their water-soluble salts, which can then be removed in the aqueous phase. Ensure your target compound is stable to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-amino-2-chloroisonicotinic acid, by-products from the esterification reaction, and potentially small amounts of isomeric impurities depending on the synthetic route. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-containing impurities.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good starting point for recrystallization is to test single solvents of varying polarities such as ethanol, methanol, ethyl acetate, toluene, and hexane, or binary solvent mixtures. The ideal solvent will dissolve the crude product when hot but have low solubility when cold. Based on the structure, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) is often a good choice to achieve optimal solubility characteristics.
Q3: How can I effectively remove unreacted 3-amino-2-chloroisonicotinic acid from my product?
A3: Unreacted 3-amino-2-chloroisonicotinic acid can be effectively removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the desired ester product remains in the organic layer.
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: For column chromatography, silica gel is a common stationary phase. A good starting eluent system would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities and then the desired product. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.
Q5: My purified product is a white crystalline solid, but it has a slight ammonia-like odor. Is this normal?
A5: this compound is described as having a special ammonia fragrance.[2] However, a strong odor might indicate the presence of residual volatile amine impurities. If the purity is confirmed by analytical methods (e.g., NMR, LC-MS), the faint odor is likely an intrinsic property of the compound. If purity is a concern, further purification by recrystallization or passing a solution of the compound through a short plug of silica gel may be beneficial.
Experimental Protocols
Acid-Base Extraction for Removal of Acidic Impurities
This protocol is designed to remove acidic impurities, such as unreacted 3-amino-2-chloroisonicotinic acid.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (this may vary depending on the organic solvent used).
-
Drain the aqueous layer.
-
Repeat the washing step with the NaHCO₃ solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Recrystallization
This protocol describes a general procedure for the purification of solid this compound by recrystallization.
Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane).
-
Heat the flask on a hot plate while stirring until the solvent begins to boil.
-
Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[1]
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with Methyl 3-amino-2-chloroisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-chloroisonicotinate in cross-coupling reactions. The content is designed to address specific experimental issues with a focus on optimizing catalyst loading.
Troubleshooting Guides
Issue 1: Low to No Product Conversion
Low or no conversion is a common issue, particularly in palladium-catalyzed cross-coupling reactions involving electron-rich and sterically hindered substrates like this compound. The 2-chloro and 3-amino substitutions on the pyridine ring can present unique challenges.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low or no product conversion.
Detailed Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Problem: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) form.[1]
-
Solution: Use a fresh batch of catalyst or a more stable precatalyst (e.g., palladacycles). For Pd(II) sources like Pd(OAc)₂, consider a pre-reduction step by stirring with the phosphine ligand before adding other reagents. If deactivation is suspected, incrementally increase the catalyst loading.
-
-
Assess Ligand Suitability:
-
Problem: The amino group and the pyridine nitrogen of the substrate can coordinate to the palladium center, inhibiting the catalytic cycle. Standard phosphine ligands like PPh₃ may not be effective for this electron-rich and sterically hindered substrate.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the oxidative addition step and stabilize the active catalyst.[2]
-
-
Evaluate Base Effectiveness:
-
Problem: The choice of base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle. An inappropriate base can lead to a stalled reaction.
-
Solution: For challenging couplings with chloropyridines, strong, non-nucleophilic bases are often required. Screen bases such as sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]
-
-
Review Reaction Conditions:
-
Problem: Suboptimal temperature or the presence of oxygen can significantly hinder the reaction. The oxidative addition to the C-Cl bond is often the rate-limiting step and may require elevated temperatures.[1]
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Increase the reaction temperature, typically in the range of 80-120 °C.
-
-
Check Reagent Purity:
-
Problem: Impurities in the starting materials, solvent, or base can act as catalyst poisons.
-
Solution: Ensure all reagents are of high purity. Use anhydrous and thoroughly degassed solvents.
-
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)
The formation of byproducts reduces the yield of the desired product and complicates purification.
Logical Relationship of Side Product Formation:
Caption: Causes and solutions for common side product formation.
Detailed Troubleshooting Steps:
-
Hydrodehalogenation (Dechlorination):
-
Problem: The chloro group is replaced by a hydrogen atom. This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways involving trace water or other proton sources.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Use a high-purity, anhydrous base. A slight excess of the coupling partner (e.g., amine or boronic acid) can sometimes suppress this side reaction.[1]
-
-
Homocoupling:
-
Problem: The coupling partner (e.g., boronic acid in a Suzuki reaction) reacts with itself to form a dimer. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.
-
Solution: Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the experiment. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.
-
FAQs (Frequently Asked Questions)
Q1: What is a good starting catalyst loading for reactions with this compound?
A1: For a challenging substrate like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[3] It is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates. Once successful coupling is achieved, the catalyst loading can be optimized to reduce cost and minimize residual palladium in the final product. For particularly difficult couplings, loadings as high as 10 mol% may be necessary.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the active palladium catalyst and promoting key steps in the catalytic cycle. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can significantly enhance catalyst activity, often allowing for lower catalyst loadings compared to less effective ligands like PPh₃.[2] When using these advanced ligands, it is often possible to achieve high yields with 1-2 mol% of the palladium precatalyst.
Q3: When should I consider using a higher catalyst loading?
A3: You should consider increasing the catalyst loading under the following circumstances:
-
Low or no conversion: If the reaction is not proceeding with a lower catalyst loading, a higher concentration of the active catalyst may be required to overcome activation barriers or catalyst inhibition.
-
Deactivated substrate: The 2-chloro-3-aminopyridine scaffold is known to be challenging due to potential coordination of the nitrogen atoms to the palladium center.
-
Reaction stalling: If the reaction starts but does not go to completion, it may indicate gradual catalyst deactivation, which can sometimes be compensated for by a higher initial loading.
Q4: What are the disadvantages of using a high catalyst loading?
A4: While a higher catalyst loading can improve reaction rates and yields, it also has several drawbacks:
-
Cost: Palladium catalysts and specialized ligands can be expensive, making high loadings economically unfavorable, especially on a larger scale.
-
Product Purification: Higher catalyst loadings can lead to increased levels of residual palladium in the final product, which can be difficult and costly to remove, particularly for pharmaceutical applications.
-
Side Reactions: In some cases, high catalyst concentrations can promote undesired side reactions.
Data Presentation
The following tables provide illustrative data on the effect of catalyst loading for common cross-coupling reactions with a substrate analogous to this compound. This data is representative and should be used as a guideline for optimization.
Table 1: Illustrative Effect of Catalyst Loading on a Suzuki-Miyaura Coupling
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | SPhos (2) | K₃PO₄ | 100 | 12 | 45 |
| 2 | 2 | SPhos (4) | K₃PO₄ | 100 | 12 | 85 |
| 3 | 5 | SPhos (10) | K₃PO₄ | 100 | 12 | 92 |
| 4 | 2 | PPh₃ (4) | K₃PO₄ | 100 | 12 | <10 |
Table 2: Illustrative Effect of Catalyst Loading on a Buchwald-Hartwig Amination
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | RuPhos (3) | NaOtBu | 110 | 18 | 55 |
| 2 | 3 | RuPhos (6) | NaOtBu | 110 | 18 | 90 |
| 3 | 5 | RuPhos (10) | NaOtBu | 110 | 18 | 94 |
| 4 | 3 | dppf (6) | NaOtBu | 110 | 18 | 30 |
Table 3: Illustrative Effect of Catalyst Loading on a Sonogashira Coupling
| Entry | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | CuI (2) | Et₃N | 80 | 24 | 40 |
| 2 | 2.5 | CuI (5) | Et₃N | 80 | 24 | 78 |
| 3 | 5 | CuI (10) | Et₃N | 80 | 24 | 85 |
| 4 | 2.5 | None | Et₃N | 80 | 24 | 25 |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Detailed Protocol for a Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%) or other suitable Pd precatalyst
-
SPhos (4 mol%) or other suitable ligand
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Detailed Protocol for a Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Pd(OAc)₂ (2 mol%) or a suitable palladacycle precatalyst
-
RuPhos (4 mol%) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and NaOtBu.
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Detailed Protocol for a Sonogashira Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous, degassed DMF or THF
Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with argon or nitrogen.
-
Add the degassed solvent and triethylamine.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-2-chloroisonicotinate is a key building block in the synthesis of various pharmaceutical compounds. Its strategic substitution pattern on the pyridine ring makes it a valuable intermediate for drug discovery and development. This guide provides a comparative analysis of a plausible synthetic route to this compound, including detailed experimental protocols, quantitative data, and a discussion of potential alternative strategies.
Synthetic Route Overview
The most direct synthetic pathway to this compound identified from available literature precedents involves a multi-step process commencing from a substituted pyridine derivative. The key strategic steps include the oxidation of a methyl group to a carboxylic acid, followed by the reduction of a nitro group to an amine, and finally, esterification.
The primary route detailed below proceeds via the key intermediate, 2-chloro-3-nitropyridine-4-carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Comparative Analysis of Synthetic Steps
This section provides a detailed breakdown of each step in the proposed synthesis, including a comparison of potential reagents and conditions.
Step 1: Oxidation of 2-Chloro-4-methyl-3-nitropyridine
The initial step involves the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. This transformation is crucial for introducing the carboxylate functionality of the target molecule.
| Parameter | Method A: Potassium Dichromate |
| Starting Material | 2-Chloro-4-methyl-3-nitropyridine |
| Oxidizing Agent | Potassium Dichromate (K₂Cr₂O₇) |
| Solvent | Sulfuric Acid (H₂SO₄) |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | Not explicitly stated, but the product was used directly in the next step.[1] |
| Reference | Echemi[1] |
Experimental Protocol (Method A): To a solution of 2-chloro-4-methyl-3-nitropyridine (4.00 g, 23.00 mmol) in sulfuric acid (40 ml), potassium dichromate (8.85 g, 30.00 mmol) was added portion-wise at 0°C.[1] The reaction mixture was then heated to 60°C for 8 hours.[1] After cooling to room temperature, the mixture was poured onto ice and extracted with ethyl acetate.[1] The combined organic layers were dried and concentrated to yield 2-chloro-3-nitroisonicotinic acid.[1]
Step 2: Reduction of the Nitro Group
The second step focuses on the reduction of the nitro group at the 3-position to an amino group. This is a common and well-documented transformation in organic synthesis.
| Parameter | Method B: Stannous Chloride | Method C: Catalytic Hydrogenation |
| Starting Material | 2-Chloro-3-nitropyridine-4-carboxylic acid | 2-Chloro-3-nitropyridine-4-carboxylic acid |
| Reducing Agent | Stannous Chloride (SnCl₂) | Hydrogen (H₂) |
| Catalyst | - | Palladium on Carbon (Pd/C) |
| Solvent | Hydrochloric Acid (HCl) | Methanol or Ethanol |
| Temperature | Reflux | Room Temperature |
| Advantages | Effective for nitro group reduction in the presence of other reducible functional groups. | Cleaner reaction with water as the only byproduct. |
| Disadvantages | Requires stoichiometric amounts of tin salts, leading to tin-containing waste. | Potential for dehalogenation (removal of the chloro group). |
Experimental Protocol (Method B - General Procedure): 2-Chloro-3-nitropyridine-4-carboxylic acid would be dissolved in a suitable solvent, such as concentrated hydrochloric acid or ethanol. An excess of stannous chloride dihydrate is then added, and the mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is typically basified to precipitate tin salts, which are then removed by filtration. The product is then extracted from the aqueous solution.
Step 3: Esterification of the Carboxylic Acid
The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved through various standard methods.
| Parameter | Method D: Fischer Esterification |
| Starting Material | 3-Amino-2-chloropyridine-4-carboxylic acid |
| Reagent | Methanol (MeOH) |
| Catalyst | Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) |
| Temperature | Reflux |
| Advantages | Simple and cost-effective. |
| Disadvantages | Reversible reaction, may require removal of water to drive to completion. |
Experimental Protocol (Method D - General Procedure): 3-Amino-2-chloropyridine-4-carboxylic acid is suspended in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated to reflux for several hours until the starting material is consumed. After cooling, the excess methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the final product.
Alternative Synthetic Strategies
While the above route is plausible, other strategies could be envisioned for the synthesis of this compound.
Alternative 1: Ring Construction
This approach would involve building the substituted pyridine ring from acyclic precursors. For instance, a multi-component reaction involving a β-ketoester, an enamine, and a source of the C2-chloro and C3-amino functionalities could potentially construct the pyridine core with the desired substituents in place or as precursors that can be readily converted. While no direct examples for this specific target molecule were found, syntheses of similarly substituted pyridines often employ such strategies.[2]
Caption: Conceptual workflow for an alternative ring construction strategy.
Alternative 2: Functional Group Interconversion from a Different Precursor
Another possibility involves starting with a different commercially available substituted pyridine and performing a series of functional group interconversions. For example, one could envision a route starting from a 2,3-diaminopyridine-4-carboxylic acid derivative, followed by selective diazotization and chlorination at the 2-position. However, the regioselectivity of such reactions can be challenging to control.
Conclusion
The synthesis of this compound can be effectively planned through a multi-step sequence involving oxidation, reduction, and esterification, starting from 2-chloro-4-methyl-3-nitropyridine. The presented guide offers a detailed protocol based on analogous reactions and highlights key considerations for reagent selection and reaction conditions at each stage. While alternative strategies such as de novo ring synthesis exist, the functionalization of a pre-existing pyridine core appears to be a more direct and readily implementable approach based on current literature. Further optimization of each step would be necessary to develop a high-yielding and scalable process suitable for large-scale production.
References
A Comparative Guide to Methyl 3-amino-2-chloroisonicotinate and Other Isonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methyl 3-amino-2-chloroisonicotinate and other isonicotinate derivatives, focusing on their chemical properties and biological activities. While direct biological activity data for this compound is limited in publicly available literature, this document summarizes its known applications and compares them with the experimentally determined activities of structurally related isonicotinate derivatives.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂.[1] It is a white crystalline solid soluble in water and many organic solvents. Primarily, it serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. For instance, it has been utilized in the synthesis of inhibitors for histone lysine demethylases (KDMs), which are epigenetic targets in cancer therapy.
Comparative Biological Activities of Isonicotinate Derivatives
Isonicotinic acid and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[2][3]
Anti-inflammatory and Enzyme Inhibitory Activity
Several isonicotinate derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and the production of Reactive Oxygen Species (ROS).[4]
Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Isonicotinate Derivatives
| Compound | Target/Assay | IC₅₀ | Reference Compound | IC₅₀ | Reference |
| Isonicotinate of meta-aminophenol | ROS Inhibition | 1.42 ± 0.1 µg/mL | Ibuprofen | 11.2 ± 1.9 µg/mL | [4] |
| Isonicotinate of para-aminophenol | ROS Inhibition | 8.6 ± 0.5 µg/mL | Ibuprofen | 11.2 ± 1.9 µg/mL | [4] |
| Butyryl-p-aminophenol isonicotinate | ROS Inhibition | 3.7 ± 1.7 µg/mL | Ibuprofen | 11.2 ± 1.9 µg/mL | [4] |
| Nicotinate Derivative 4c | COX-2 Inhibition | Not specified (equipotent to Celecoxib) | Celecoxib | Not specified | [5] |
| Nicotinate Derivative 4f | COX-2 Inhibition | Not specified (equipotent to Celecoxib) | Celecoxib | Not specified | [5] |
Note: The nicotinate derivatives 4c and 4f from the referenced study showed high potency and selectivity for COX-2 inhibition.[5]
Antimicrobial Activity
The isonicotinic acid scaffold is famously present in the anti-tuberculosis drug isoniazid.[3] This has spurred the investigation of other isonicotinate derivatives for their antimicrobial potential. Studies have shown that various derivatives possess activity against different bacterial and fungal strains.[2][6]
Experimental Protocols
In Vitro Reactive Oxygen Species (ROS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of ROS from activated human neutrophils.
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh heparinized blood using a standard density gradient centrifugation method.
-
Assay Setup: In a 96-well microtiter plate, add the following in order:
-
Test compound (dissolved in a suitable solvent like DMSO, followed by dilution in buffer).
-
Neutrophil suspension.
-
Luminol (a chemiluminescent probe).
-
-
Activation: Stimulate ROS production by adding a phorbol ester (e.g., PMA).
-
Measurement: Immediately measure the chemiluminescence over a period of time using a luminometer.
-
Data Analysis: Calculate the percentage of ROS inhibition relative to the control (cells stimulated without any inhibitor). Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of ROS production.[4]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Use purified ovine or human COX-1 and COX-2 enzymes. The substrate is arachidonic acid.
-
Assay Setup: In a suitable reaction buffer (e.g., Tris-HCl), add the enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time by adding an acid (e.g., HCl).
-
Product Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[5]
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a generalized inflammatory signaling pathway involving COX-2 and a typical workflow for evaluating enzyme inhibitors.
Caption: Generalized inflammatory pathway showing COX-2 inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a valuable synthetic intermediate for the development of biologically active molecules, particularly in the field of epigenetics. While direct data on its own biological performance is scarce, the broader family of isonicotinate derivatives exhibits significant potential as anti-inflammatory and antimicrobial agents. The data presented for related compounds suggest that the isonicotinate scaffold is a promising starting point for the design of novel therapeutics. Further biological evaluation of this compound is warranted to fully understand its pharmacological profile and potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: Chloro- vs. Bromo-Isonicotinates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Halogenated Pyridine Reactivity
In the synthesis of novel pharmaceuticals and complex organic molecules, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Among the vast array of heterocyclic scaffolds, isonicotinates—esters of pyridine-4-carboxylic acid—are frequently employed. When functionalized with a halogen atom, these compounds become versatile substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. The choice between a chloro- or bromo-substituent on the isonicotinate ring significantly influences reactivity, reaction conditions, and ultimately, the viability of a synthetic route.
This guide provides an objective, data-driven comparison of the reactivity of chloro- and bromo-isonicotinates in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Fundamental Overview
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond, compared to the stronger C-Cl bond, facilitates the initial and often rate-limiting step of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-X bond. Consequently, bromo-substituted isonicotinates are typically more reactive and often require milder reaction conditions to achieve high yields compared to their chloro- counterparts.
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling of 4-Halo-Isonicotinates with Phenylboronic Acid
| Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-chloroisonicotinate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~75 |
| Methyl 4-bromoisonicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
Table 2: Buchwald-Hartwig Amination of 4-Halo-Isonicotinates with Morpholine
| Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-chloroisonicotinate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~80 |
| Ethyl 4-bromoisonicotinate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | >90 |
Table 3: Sonogashira Coupling of 4-Halo-Isonicotinates with Phenylacetylene
| Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-chloroisonicotinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 | 24 | ~65 |
| Methyl 4-bromoisonicotinate | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | >90 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the 4-halo-isonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is then added, followed by the palladium catalyst (1-5 mol%). The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time. Reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.4 mmol). The 4-halo-isonicotinate (1.0 mmol) and morpholine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent. The tube is sealed, and the reaction mixture is heated to the specified temperature with stirring. After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the desired product.
General Procedure for Sonogashira Coupling
To a Schlenk flask are added the 4-halo-isonicotinate (1.0 mmol), the palladium catalyst (1-3 mol%), and the copper(I) iodide cocatalyst (2-5 mol%). The flask is evacuated and backfilled with an inert gas. The solvent and the amine base are then added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Reaction Workflow and Reactivity Trends
The following diagrams illustrate a generalized workflow for a palladium-catalyzed cross-coupling reaction and the underlying principle of halogen reactivity.
Conclusion
The choice between a chloro- and bromo-isonicotinate substrate in palladium-catalyzed cross-coupling reactions involves a trade-off between reactivity and cost/availability. Bromo-isonicotinates are inherently more reactive, generally providing higher yields under milder conditions, which can be advantageous for sensitive substrates or when aiming for high efficiency in early-stage drug discovery.[1] However, the development of increasingly active and robust catalyst systems has significantly expanded the scope for the use of the more economical and often more readily available chloro-isonicotinates. For large-scale synthesis, the development of an efficient process utilizing a chloro-isonicotinate is often a primary goal. This guide provides the foundational data and protocols to aid researchers in making the most strategic choice for their specific synthetic challenges.
References
A Comparative Guide to the Synthesis of Methyl 3-amino-2-chloroisonicotinate for Researchers and Drug Development Professionals
An in-depth analysis of synthetic routes to Methyl 3-amino-2-chloroisonicotinate, a key intermediate in pharmaceutical development, reveals varied approaches to its production. This guide provides a comparative overview of documented methods, offering insights into their potential cost-effectiveness and practicality for laboratory and industrial-scale synthesis.
This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a range of biologically active molecules. Its structural features make it a valuable precursor for the development of novel therapeutic agents. While information on the cost-effectiveness of its synthesis is not extensively detailed in publicly available literature, an examination of related synthetic methodologies and a key patent reference provide a foundation for comparison.
Synthetic Strategies and Methodologies
A pivotal source, a patent for 2-(morpholin-4-yl)-l,7-naphthyridines, indicates that the starting material, this compound (CAS 173435-41-1), can be prepared according to a procedure described in the Journal of Heterocyclic Chemistry (2001, 38(1), 99-104).[1] This points to an established, albeit not widely publicized, synthetic route.
While the full experimental details from the aforementioned journal are not available through open searches, a comprehensive analysis of patents and chemical literature for structurally similar compounds allows for the postulation of likely synthetic pathways. These methods generally involve the construction of the substituted pyridine ring followed by functional group manipulations.
For the purpose of this comparative guide, we will outline a plausible and commonly employed synthetic strategy for analogous compounds, which can be inferred as a likely basis for the production of this compound. This hypothetical, yet chemically sound, method will serve as our primary example for analysis.
Method 1: Multi-step Synthesis from a Precursor Pyridine
This approach would likely begin with a commercially available or readily synthesized pyridine derivative, which is then subjected to a series of reactions to introduce the required amino, chloro, and methyl ester functionalities at the correct positions.
Table 1: Comparative Analysis of a Plausible Synthetic Method
| Parameter | Method 1: Multi-step Synthesis from Precursor Pyridine |
| Starting Materials | Readily available pyridine derivative, chlorinating agent, aminating agent, methanol, acid/base catalysts. |
| Key Reaction Steps | 1. Chlorination of the pyridine ring. 2. Nitration followed by reduction to introduce the amino group. 3. Esterification of a carboxylic acid precursor. |
| Reported/Expected Yield | Yields for analogous multi-step pyridine syntheses can vary significantly, typically ranging from 30% to 70% overall. |
| Reaction Time | Multi-day synthesis is expected due to the sequential nature of the reactions. |
| Purification Methods | Column chromatography, recrystallization. |
| Scalability | Potentially scalable, but may require optimization for each step to maintain yield and purity on a larger scale. |
| Cost Considerations | The cost of starting materials, solvents, and purification supplies, as well as the time and labor involved in a multi-step process, would be the primary cost drivers. |
Experimental Protocols
As the specific experimental protocol for the synthesis of this compound from the cited journal is not directly accessible, a generalized procedure for a key transformation in the synthesis of similar aminopyridine derivatives is provided below for illustrative purposes. This protocol is based on common laboratory practices for the Hofmann rearrangement, a plausible step in such a synthesis.
Illustrative Experimental Protocol: Hofmann Rearrangement for Aminopyridine Synthesis
This is a generalized protocol and would require optimization for the specific substrate.
-
Preparation of the Hofmann Reagent: A solution of sodium hypobromite is prepared by slowly adding bromine to a cooled (0-5 °C) solution of sodium hydroxide in water with vigorous stirring.
-
Amide Addition: The corresponding pyridine carboxamide precursor is added portion-wise to the freshly prepared hypobromite solution, maintaining the low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 50-70 °C) for a defined period to effect the rearrangement.
-
Work-up: After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure aminopyridine derivative.
Logical Workflow of Synthesis
The synthesis of this compound can be visualized as a logical progression of steps, starting from a foundational pyridine structure and systematically adding the necessary functional groups.
Caption: Plausible synthetic workflow for this compound.
Conclusion
The synthesis of this compound, while not widely detailed in readily accessible literature, can be approached through established methods in pyridine chemistry. The cost-effectiveness of any chosen route will be heavily dependent on the price and availability of the starting materials, the overall yield, the efficiency of each step, and the required purification methods. For researchers and drug development professionals, a thorough evaluation of these factors, potentially starting with the methodology outlined in the referenced Journal of Heterocyclic Chemistry article, will be crucial for selecting the most suitable and economical synthesis strategy. Further research into alternative and more convergent synthetic pathways could also yield more cost-effective and efficient methods for the production of this important pharmaceutical intermediate.
References
A Comparative Guide to the Analytical Validation of Methyl 3-amino-2-chloroisonicotinate Purity
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of Methyl 3-amino-2-chloroisonicotinate purity. The methodologies and expected performance characteristics presented herein are based on established principles for the analysis of related aminopyridine and chlorinated aromatic compounds.
Introduction to Analytical Techniques
The selection of an appropriate analytical technique for purity determination is contingent on the physicochemical properties of the analyte and the potential impurities. This compound, a substituted pyridine derivative, possesses both aromatic and amine functionalities, making it amenable to analysis by both HPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of organic compounds, particularly those that are non-volatile or thermally labile.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method would be the primary choice.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] It offers high separation efficiency and provides structural information from the mass spectrometer, which is invaluable for the identification of unknown impurities.[1]
Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of expected impurities and the desired sensitivity. The following table summarizes the expected performance characteristics for validated HPLC and GC-MS methods for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Limit of Detection (LOD) | < 10 ng/mL | < 1 ng/mL[1] |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 1 - 5 ng/mL[1] |
| Linearity (R²) | > 0.999 | > 0.99[1] |
| Precision (%RSD) | < 2% | < 5%[1] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105%[1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following are proposed starting methodologies for the development and validation of HPLC and GC-MS methods for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is proposed for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A standard GC-MS method with a non-polar capillary column is proposed for the analysis of this compound.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Scan Range: 40 - 450 m/z[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or methanol to a final concentration of 1 mg/mL.[1]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical validation process and the experimental workflow for each technique.
Caption: A high-level workflow for the analytical method validation process.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the analytical validation of this compound purity. The choice between the two will be dictated by the specific analytical needs, the nature of the impurities to be monitored, and the available instrumentation. For routine quality control and quantification of the main component and known non-volatile impurities, a validated HPLC method is often preferred due to its robustness and broader applicability.[2][3] For the identification of unknown volatile impurities and for higher sensitivity, GC-MS is an invaluable tool.[1][5] A comprehensive analytical validation should be performed according to ICH guidelines to ensure the reliability and consistency of the analytical results.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. particle.dk [particle.dk]
- 7. ijrrjournal.com [ijrrjournal.com]
The Promising Biological Potential of Substituted Aminopyridine Derivatives: A Comparative Analysis
Researchers and drug development professionals are increasingly turning their attention to heterocyclic compounds, with substituted aminopyridines emerging as a particularly promising scaffold for the development of novel therapeutic agents. These structures form the core of a diverse range of molecules exhibiting significant biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative overview of the biological activities of various compounds synthesized from aminopyridine-based precursors, supported by experimental data and detailed methodologies.
This analysis focuses on several classes of compounds that, while not all directly synthesized from Methyl 3-amino-2-chloroisonicotinate, share fundamental structural similarities that make them relevant for comparison. The data presented herein offers valuable insights for researchers working on the synthesis and evaluation of new chemical entities based on the aminopyridine framework.
Anticancer Activity: A Tale of Diverse Mechanisms
Substituted aminopyridine derivatives have demonstrated remarkable efficacy against a variety of cancer cell lines. The versatility of the aminopyridine scaffold allows for the synthesis of compounds that can interact with multiple biological targets, leading to a range of anticancer effects from cell cycle arrest to apoptosis induction.
Comparative Anticancer Activity of Pyridine and Imidazo[1,2-α]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of representative pyridine-urea and imidazo[1,2-α]pyridine derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlights the potent cytotoxic effects of these compounds.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 | [1] |
| Imidazo[1,2-α]pyridine | 12 | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| Imidazo[1,2-α]pyridine | 18 | HT-29 (Colon) | 10.11 ± 0.70 | [2] |
| Imidazo[1,2-α]pyridine | 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [2] |
| Imidazo[1,2-α]pyridine | 11 | MCF-7 (Breast) | 20.47 ± 0.10 | [2] |
| Imidazo[1,2-α]pyridine | 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [2] |
Note: Doxorubicin, a standard chemotherapy agent, had an IC50 of 1.93 µM against MCF-7 cells in one study[1].
The pyridine-urea derivative 8e exhibited particularly potent activity against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than that of the standard drug doxorubicin[1]. Similarly, imidazo[1,2-α]pyridine derivatives have shown strong inhibitory effects. For instance, compound 12 was highly active against the HT-29 colon cancer cell line[2]. These findings underscore the potential of these scaffolds in the development of novel anticancer agents.
Antimicrobial Activity: A Broad Spectrum of Action
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Compounds derived from aminopyridine precursors, particularly pyrazolo[3,4-b]pyridines, have shown promising activity against a range of pathogenic microorganisms.
Comparative Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
The table below presents the in vitro antimicrobial activity of a series of pyrazolo[3,4-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. The data is presented as the diameter of the zone of inhibition (in mm), a common method for assessing antimicrobial efficacy.
| Compound | Bacillus subtilis (Gram-positive) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| 6a | 12 | 13 | 12 | 12 | [3] |
| 6b | 13 | 14 | 13 | 13 | [3] |
| 6c | 12 | 13 | 12 | 12 | [3] |
| 6d | 14 | 13 | 14 | 13 | [3] |
| 6g | 13 | 12 | 13 | 12 | [3] |
| 6h | 12 | 14 | 12 | 13 | [3] |
| Tetracycline (Standard) | 25 | 28 | 26 | 24 | [3] |
While the tested pyrazolo[3,4-b]pyridine derivatives displayed moderate antibacterial activity compared to the standard antibiotic Tetracycline, these results are encouraging and provide a basis for further structural optimization to enhance their potency[3].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key biological assays cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.
-
Bacterial Culture Preparation: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours.
-
Agar Plate Inoculation: The bacterial suspension was uniformly spread onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) were created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Visualizing the Synthesis and Activity Landscape
To better understand the relationships between the chemical structures and their biological activities, as well as the experimental workflows, the following diagrams are provided.
Caption: Workflow for the synthesis and biological screening of novel pyridine derivatives.
Caption: A hypothesized signaling pathway for the anticancer activity of pyridine derivatives.
References
The Strategic Advantage of Methyl 3-amino-2-chloroisonicotinate in Modern Drug Discovery
For researchers and scientists at the forefront of drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic compounds, Methyl 3-amino-2-chloroisonicotinate emerges as a particularly advantageous starting point for the synthesis of targeted therapies, especially in the realm of kinase inhibition. This guide provides a comparative analysis of this scaffold, supported by experimental data from analogous compounds, to illuminate its potential in accelerating the discovery of novel therapeutics.
This compound is an organic compound that serves as a vital intermediate in the synthesis of a variety of heterocyclic compounds used in the pharmaceutical and agrochemical industries.[1] Its inherent structural features offer a unique combination of reactivity and functionality, making it a prized building block for medicinal chemists.
Comparative Performance: A Focus on Kinase Inhibition
While direct, publicly available experimental data on the biological activity of this compound is limited, its core structure, an aminopyridine, is a well-established and highly successful scaffold in the development of kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The aminopyridine core can act as a bioisostere for the purine scaffold of ATP, enabling competitive inhibition at the enzyme's active site.[3]
To illustrate the potential of the this compound scaffold, this guide presents a comparative analysis of the performance of various aminopyridine and aminopyrimidine derivatives against several important kinase targets. This data, compiled from multiple studies, showcases the potency and selectivity that can be achieved through modifications of this core structure.
Table 1: Comparative Inhibitory Activity of Aminopyridine/Aminopyrimidine Derivatives against Janus Kinases (JAKs)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference Compound(s) |
| Tofacitinib | 1.2 | 20 | 112 | 344 | N/A |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | N/A |
| Upadacitinib | 43 | 110 | 2300 | 460 | N/A |
| Analog 21b (2-aminopyridine derivative) | >2484 | 9 | >1656 | - | Crizotinib (JAK2 IC50 = 27 nM)[5] |
Data for Tofacitinib, Baricitinib, and Upadacitinib are provided as a baseline for approved JAK inhibitors. Analog 21b demonstrates the high potency and selectivity for JAK2 that can be achieved with a 2-aminopyridine scaffold.[5]
Table 2: Comparative Inhibitory Activity of Aminopyridine Derivatives against Vaccinia-Related Kinase 1 (VRK1)
| Compound | VRK1 IC50 (nM) | Selectivity Score (S(50%)) | Reference Compound |
| Aminopyridine Derivative 26 | 150 | 0.04 | BI-D1870 |
This data highlights the development of a potent and selective VRK1 inhibitor from an aminopyridine scaffold.[4]
Key Advantages of the this compound Scaffold
The utility of this compound in drug discovery can be attributed to several key advantages:
-
Synthetic Tractability: The presence of multiple reactive sites—the amino group, the chloro group, and the methyl ester—allows for facile and diverse chemical modifications. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Structural Versatility: The aminopyridine core provides a rigid framework that can be strategically decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.
-
Proven Pharmacophore: The aminopyridine motif is a known hinge-binding element in many kinase inhibitors, increasing the probability of identifying potent leads.
-
Pathway to Novel IP: The specific substitution pattern of this compound offers opportunities for the development of novel chemical entities with unique intellectual property positions.
Experimental Protocols
To aid researchers in the evaluation of compounds derived from the this compound scaffold, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common high-throughput screening method to determine the potency of a compound against a specific kinase.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal.[6]
Protocol:
-
Prepare a reaction mixture containing the purified kinase enzyme, a biotinylated substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a detection mixture containing the europium-labeled antibody and XL665-labeled streptavidin in a buffer containing EDTA.
-
Incubate for a further 60 minutes at room temperature to allow for antibody-substrate binding.
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665) using an HTRF-compatible plate reader.
-
Calculate the ratio of the two emission signals and determine the IC50 value by plotting the percent inhibition against the compound concentration.[6]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or anti-proliferative effects.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
Western Blot Analysis for Target Phosphorylation
This technique is used to confirm the on-target activity of a kinase inhibitor within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.
Protocol:
-
Treat cultured cells with the test compound at various concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[7]
Visualizing the Potential: Signaling Pathways and Workflows
To further illustrate the application of compounds derived from this compound, the following diagrams depict a representative kinase signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Discovery Workflow.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for the Coupling of Methyl 3-amino-2-chloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C and C-N Bond Formation
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Methyl 3-amino-2-chloroisonicotinate is a valuable building block, offering multiple sites for synthetic elaboration. The chlorine atom at the 2-position is a prime target for various cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides a comparative analysis of catalyst systems for the coupling of this compound, with a focus on palladium- and copper-catalyzed reactions. The information presented is curated from scientific literature and aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of palladium catalyst and reaction conditions is crucial for achieving high yields, especially given the presence of multiple functional groups that can potentially interact with the catalyst. Below is a summary of typical catalyst systems used for the Suzuki-Miyaura coupling of related 2-chloropyridine derivatives with arylboronic acids, which can serve as a strong starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane | 100 | 16 | 92[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 110 | 24 | 78[1] |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85[1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines. The coupling of primary and secondary amines to the 2-position of the pyridine ring in this compound can be achieved with high efficiency using modern palladium catalysts. Research on the closely related 3-halo-2-aminopyridines has identified highly effective catalyst systems.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate Scope | Typical Yield (%) |
| RuPhos Precatalyst | RuPhos | LiHMDS | Toluene | 100 | 16 | Secondary Amines | 83[1] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | Toluene | 100 | 16 | Primary Amines | High |
| Pd₂(dba)₃ / SPhos | SPhos | LiHMDS | Toluene | 100 | 16 | Secondary Amines | 76[1] |
| Pd₂(dba)₃ / BINAP | BINAP | LiHMDS | Toluene | 100 | 16 | Secondary Amines | 71[1] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles. For substrates like this compound, a palladium/copper co-catalyst system is typically employed. Studies on 2-amino-3-bromopyridines demonstrate excellent yields with the appropriate catalyst and conditions.[2]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative and can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst with a specific ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a 3-halo-2-aminopyridine, which can be optimized for this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos G3, BrettPhos G3)
-
Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine, followed by the this compound.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow and Catalyst Comparison
To better understand the experimental process and the logic behind catalyst selection, the following diagrams are provided.
References
Assessing the Scalability of Methyl 3-amino-2-chloroisonicotinate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-2-chloroisonicotinate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its efficient and scalable production is crucial for drug development and commercialization. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into their scalability based on available chemical literature and patents for analogous compounds. Due to the limited publicly available information directly detailing the synthesis of this specific molecule, this guide presents hypothesized routes derived from established chemical principles and syntheses of structurally similar compounds.
Comparison of Potential Synthetic Routes
The synthesis of this compound likely involves a multi-step process. Based on the synthesis of related substituted pyridines, two primary strategies are proposed and evaluated for their potential scalability:
-
Route 1: Nitration and Subsequent Reduction. This is a classic and well-established approach for introducing an amino group onto an aromatic ring.
-
Route 2: Direct Amination of a Dihalo-precursor. This route offers a more direct approach but may present challenges in regioselectivity.
The following table summarizes the key parameters for assessing the scalability of these proposed routes.
| Parameter | Route 1: Nitration and Reduction | Route 2: Direct Amination |
| Plausible Starting Material | Methyl 2-chloroisonicotinate | Methyl 2,3-dichloroisonicotinate |
| Key Transformations | 1. Nitration2. Reduction | 1. Nucleophilic Aromatic Substitution (Amination) |
| Potential Reagents | 1. HNO₃/H₂SO₄2. Fe/HCl, SnCl₂/HCl, H₂/Pd-C | NH₃ or ammonia equivalent |
| Anticipated Yield | Moderate to Good | Variable, potential for side products |
| Scalability Concerns | - Handling of nitrating acids- Exothermic nature of nitration- Metal waste from reduction | - Regioselectivity of amination- Harsh reaction conditions (high pressure/temperature)- Catalyst cost and lifetime |
| Safety Considerations | - Corrosive and oxidizing acids- Potentially explosive nitro-intermediates- Flammable hydrogen gas for catalytic hydrogenation | - Handling of ammonia- High-pressure equipment |
Proposed Synthetic Workflows and Methodologies
Route 1: Synthesis via Nitration and Reduction
This is a widely used industrial strategy for the synthesis of aromatic amines. The proposed workflow for this compound is as follows:
A proposed two-step synthesis of this compound via a nitro-intermediate.
Experimental Protocol (Hypothesized):
Step 1: Nitration of Methyl 2-chloroisonicotinate
-
To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, slowly add Methyl 2-chloroisonicotinate.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried.
Step 2: Reduction of Methyl 2-chloro-3-nitroisonicotinate
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux, and then add the Methyl 2-chloro-3-nitroisonicotinate portion-wise.
-
The reaction is refluxed until the starting material is consumed (monitored by TLC or HPLC).
-
After completion, the hot reaction mixture is filtered through celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Route 2: Synthesis via Direct Amination
A more direct approach would involve the selective amination of a di-chloro precursor. This route is conceptually simpler but may be more challenging to control on a large scale.
A proposed single-step synthesis via nucleophilic aromatic substitution.
Experimental Protocol (Hypothesized):
-
A high-pressure reactor is charged with Methyl 2,3-dichloroisonicotinate, a suitable solvent (e.g., dioxane or NMP), and a copper or palladium-based catalyst.
-
The reactor is sealed and purged with nitrogen, then charged with ammonia to the desired pressure.
-
The reaction mixture is heated to a high temperature (e.g., 100-150 °C) and stirred for several hours until the reaction is complete.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the desired product from any unreacted starting material and potential regioisomeric byproducts.
Scalability Assessment and Conclusion
For the large-scale synthesis of this compound, Route 1 (Nitration and Reduction) appears to be the more established and likely more scalable approach. While it involves an additional step compared to Route 2, the reactions are generally well-understood and have been widely implemented in industrial settings. The challenges associated with handling nitrating acids and managing the exothermicity of the reaction are well-documented, and engineering solutions for these issues are readily available. The reduction of the nitro group can be achieved using cost-effective reagents like iron and hydrochloric acid, which is a significant advantage for large-scale production.
Route 2 (Direct Amination) , while attractive for its directness, presents significant scalability hurdles. Achieving high regioselectivity in the amination of a di-substituted pyridine can be difficult, leading to the formation of difficult-to-separate isomers and reducing the overall yield of the desired product. The requirement for high-pressure reactors and potentially expensive catalysts can also increase the capital and operational costs of the process.
Safety Operating Guide
Proper Disposal of Methyl 3-amino-2-chloroisonicotinate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 3-amino-2-chloroisonicotinate, a halogenated pyridine derivative. Adherence to these protocols is essential for mitigating risks and promoting environmental responsibility.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data indicates that this substance is harmful if swallowed, comes into contact with the skin, or is inhaled. It is also known to cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that involves segregation, containerization, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. As a chlorinated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[3] Mixing these waste streams is prohibited as it can complicate the disposal process and lead to the formation of highly toxic byproducts during treatment.[3]
Step 2: Containerization
Use a designated, leak-proof waste container made of a compatible material. For chlorinated organic compounds, glass or high-density polyethylene (HDPE) containers are recommended.[3][4] The container must have a tightly sealing cap to prevent the release of vapors.[5] Never use metallic containers for acidic waste, as they can corrode.[5]
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and is vital for safety. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added to the container).
Many institutions provide standardized hazardous waste labels; these should be used whenever possible.
Step 4: Storage
Store the sealed waste container in a designated and secure hazardous waste accumulation area, often referred to as a satellite accumulation area.[6] This area should be located near the point of generation and under the control of laboratory personnel.[6] Ensure that the storage area is well-ventilated. Secondary containment, such as a larger, chemically resistant tub or bin, should be used to contain any potential leaks or spills.[5]
Step 5: Request for Disposal
Once the waste container is full (typically around 90% capacity to prevent spills), or if the chemical is no longer needed, arrange for its disposal.[7] Contact your institution's EHS department to schedule a waste pickup.[8] Do not attempt to transport the hazardous waste yourself.[8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collection: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and wash the area. All materials used for cleanup should also be disposed of as hazardous waste.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 2. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. Organic liquids acceptable as Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ethz.ch [ethz.ch]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Methyl 3-amino-2-chloroisonicotinate
Essential Safety and Handling Guide for Methyl 3-amino-2-chloroisonicotinate
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Summary and Personal Protective Equipment
This compound is a chemical that presents several health hazards. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Harmful in contact with skin | H312 | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2][3] |
| Harmful if inhaled | H332 | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
| Causes skin irritation | H315 | Wear protective gloves and clothing.[1] |
| Causes serious eye irritation | H319 | Wear chemical splash goggles or a face shield.[1][2] |
| May cause respiratory irritation | H335 | Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][5] Cover the work surface with absorbent bench paper.[6]
-
Ventilation: Ensure that the fume hood is functioning correctly before starting any work.[2]
-
Pre-weighing: If possible, purchase the chemical in pre-weighed amounts to avoid handling the powder.[5] If weighing is necessary, do so within the fume hood or an enclosed balance.[5][6]
2. Handling the Solid Compound:
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above, including a lab coat, nitrile gloves, and chemical splash goggles.[2][3]
-
Dispensing: Avoid pouring the powder directly from the container to prevent spillage and dust generation.[6] Use a spatula or scoop to transfer the powder in small increments.[6] Keep the container closed when not in use.[6]
-
Spill Prevention: Use weigh boats to contain the powder during weighing.[6]
3. Preparing Solutions:
-
Location: All work with solutions of this compound should also be conducted in a chemical fume hood.[5]
-
Spill Containment: Work over disposable bench covers to easily manage any spills.[6]
-
Personal Protection: Continue to wear all required PPE to protect against splashes.[6]
4. Post-Handling:
-
Decontamination: After handling, decontaminate the work area, including the exterior of vials and equipment, using a suitable cleaning solution or wet cleaning methods.[6] HEPA vacuuming can also be effective for cleaning up fine powders.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
References
- 1. echemi.com [echemi.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. benchchem.com [benchchem.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
